molecular formula C17H19FN4O4 B601504 Gemifloxacin Impurity CAS No. 213672-25-4

Gemifloxacin Impurity

Cat. No.: B601504
CAS No.: 213672-25-4
M. Wt: 362.36
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Description

Gemifloxacin Impurity is an Gemifloxacin impurity, Third generation fluorinated quinolone antibacterial.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[3-(aminomethyl)-4-hydroxypyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O4/c18-12-3-10-14(24)11(17(25)26)6-22(9-1-2-9)15(10)20-16(12)21-5-8(4-19)13(23)7-21/h3,6,8-9,13,23H,1-2,4-5,7,19H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTVDKXMHBRYMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(N=C32)N4CC(C(C4)O)CN)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Identification of Gemifloxacin Synthesis Impurities: A Multi-faceted Analytical Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Foreword: The Imperative of Purity in Modern Pharmaceuticals

In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) is but the protagonist in a complex narrative. The uninvited supporting cast—impurities—can profoundly influence this story, impacting efficacy, safety, and stability. Gemifloxacin, a potent fourth-generation fluoroquinolone antibacterial agent, is no exception.[1][2] Its synthesis, a multi-step chemical process, presents numerous opportunities for the introduction of impurities, ranging from starting materials and intermediates to by-products and degradation products.[1][3]

The Regulatory Bedrock: Understanding ICH Q3A Guidelines

The entire discipline of impurity profiling is built upon a foundation of regulatory expectations designed to ensure patient safety. The International Council for Harmonisation (ICH) Q3A(R2) guideline is the cornerstone document, providing a framework for the control of impurities in new drug substances.[4][5] It establishes thresholds that trigger specific actions: Reporting, Identification, and Qualification.

  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission. For a maximum daily dose of ≤2 g/day , this is typically ≥0.05%.[6]

  • Identification Threshold: The level at which the structure of an impurity must be determined. This threshold varies with the maximum daily dose but is often 0.10% or 1.0 mg/day, whichever is lower.

  • Qualification Threshold: The level at which an impurity's biological safety must be established. If an impurity exceeds this threshold (e.g., 0.15% or 1.0 mg/day), it requires toxicological assessment.[6]

Understanding these thresholds is paramount as they dictate the necessary rigor of any analytical investigation. The goal is not merely to find impurities, but to control them within these safe and acceptable limits.

ICH_Impurity_Sources cluster_sources Sources of Impurities in API Synthesis A Starting Materials & Intermediates API Active Pharmaceutical Ingredient (e.g., Gemifloxacin) A->API Carry-over B Process-Related (By-products, Reagents) B->API Formation C Degradation Products (Storage, Handling) C->API Generation over time

Caption: Primary sources of impurities in an Active Pharmaceutical Ingredient (API).

The Genesis of Gemifloxacin Impurities

A robust impurity identification strategy begins with understanding the synthetic pathway. Gemifloxacin, 7-[(4Z)-3-(Aminomethyl)-4-(methoxyimino)-1-pyrrolidinyl]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, is synthesized by coupling the core naphthyridine ring system with the complex side chain.[1] Impurities can arise from several points in this process.

Impurity TypeOriginCommon Examples in Gemifloxacin Synthesis
Process-Related By-products from incomplete reactions or side reactions.Gemifloxacin E-isomer, 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydro-1,8-napthyridine-3-carboxylic acid (unreacted core).[1]
Starting Materials Impurities present in the initial raw materials.Impurities within the naphthyridine core or the pyrrolidinyl side chain starting materials.
Intermediates Unreacted intermediates carried through the synthesis.Novel intermediates may be formed during process development.[7]
Degradation Products Formed by exposure to stress conditions like acid, base, light, or heat.Sodium 7-amino-1-pyrrolidinyl-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate (from alkaline hydrolysis).[8][9]
Reagents/Solvents Residual reagents, catalysts, or solvents used in the process.Classified and controlled under ICH Q3C guidelines.[6]

One of the most critical process-related impurities is the Gemifloxacin E-isomer .[1] Since the desired therapeutic agent is the Z-isomer, control and separation of this geometric isomer are critical and are often a focus of pharmacopeial methods.[10]

The Analytical Workflow: From Detection to Elucidation

A multi-disciplinary analytical approach is essential for the unambiguous identification of impurities. The workflow is a logical sequence of detection, isolation (if necessary), and structural characterization.

Impurity_ID_Workflow cluster_detection Detection & Quantification cluster_elucidation Structural Elucidation start API Batch (Gemifloxacin) step1 Method Development Stability-Indicating HPLC/UPLC start->step1:f0 step2 Impurity Profiling Quantify impurities relative to API step1:f1->step2:f0 decision Impurity > Identification Threshold? step2:f1->decision step3 Mass Spectrometry (LC-MS) Determine Molecular Weight & Formula decision->step3:f0 Yes end Structure Confirmed & Documented decision->end No (Report Only) step4 MS/MS Fragmentation Identify Key Structural Fragments step3:f1->step4:f0 step5 NMR Spectroscopy (1H, 13C, 2D) Confirm Connectivity & Stereochemistry step4:f1->step5:f0 step5:f1->end

Caption: A systematic workflow for the identification of pharmaceutical impurities.

Detection and Separation: Stability-Indicating HPLC/UPLC

The cornerstone of impurity detection is a robust, stability-indicating chromatographic method. "Stability-indicating" means the method can separate the API from all potential impurities and degradation products, ensuring that any decrease in API concentration due to degradation is accurately measured.[11] High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the gold standards.[12]

Rationale for Method Parameters:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is the workhorse for separating moderately polar compounds like Gemifloxacin and its impurities.[10][13]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or phosphate buffer, pH ~2.5-3.0) and an organic solvent (e.g., acetonitrile or methanol) is typically required.[13][14][15] The acidic pH ensures that the carboxylic acid group on Gemifloxacin is protonated, leading to better peak shape and retention.

  • Detection: A Photodiode Array (PDA) detector is highly advantageous. It not only quantifies at a specific wavelength (e.g., 272-287 nm for Gemifloxacin) but also provides UV spectra for all peaks, which is crucial for peak purity analysis and preliminary identification.[13][14]

Protocol: Stability-Indicating HPLC Method

  • System Preparation:

    • Column: Inertsil-ODS3V-C18 (250 x 4.6 mm; 5 µm) or equivalent.[13]

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: Methanol or Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 27-40 °C.[10][13]

    • Detector Wavelength: 272 nm.[10]

  • Gradient Elution Program:

    • A typical gradient might run from ~20% B to 80% B over 30-40 minutes to ensure elution of all potential impurities.[10]

  • Sample Preparation:

    • Accurately weigh and dissolve the Gemifloxacin API in a suitable diluent (e.g., a mixture of mobile phase A and B) to a concentration of approximately 1 mg/mL.

  • System Suitability:

    • Before analysis, inject a suitability solution (containing Gemifloxacin and a known impurity like the E-isomer).

    • Acceptance Criteria (per USP): Resolution between Gemifloxacin and the E-isomer must be ≥ 5.0; tailing factor for the Gemifloxacin peak should be ≤ 1.5.[10] This step is a self-validating check that confirms the method's performance.

  • Analysis:

    • Inject the sample solution and record the chromatogram.

    • Integrate all peaks and calculate their area percentage relative to the total area.

Structural Elucidation I: Mass Spectrometry (MS)

When an unknown impurity exceeds the identification threshold, the first step in structural elucidation is typically Liquid Chromatography-Mass Spectrometry (LC-MS). This technique provides the molecular weight of the impurity, which is a critical piece of the puzzle.

Experimental Protocol: LC-MS/MS Analysis

  • Chromatographic Separation: Utilize the same or a very similar HPLC/UPLC method developed for detection. The key is to ensure the mobile phase is compatible with the MS ion source (e.g., using volatile buffers like formic acid or ammonium acetate instead of non-volatile phosphate buffers).

  • Mass Spectrometric Detection:

    • The column effluent is directed into an Electrospray Ionization (ESI) source, typically in positive ion mode for fluoroquinolones.

    • Full Scan (MS1): Acquire data over a mass range (e.g., m/z 100-1000) to determine the parent ion's mass-to-charge ratio [M+H]⁺ for each eluting peak. This gives the molecular weight.

    • Tandem MS (MS/MS): Isolate the parent ion of the impurity and subject it to collision-induced dissociation (CID). The resulting fragmentation pattern provides clues about the molecule's substructures. For example, fragmentation of the Gemifloxacin core is distinct from the fragmentation of the side chain, allowing localization of any structural changes.[16]

Structural Elucidation II: Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS provides the molecular weight and fragments, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive atomic-level structure.[17] It is the ultimate arbiter for confirming connectivity and stereochemistry. For impurities that can be isolated or are present at sufficient concentration, NMR is indispensable.

Rationale for NMR Experiments:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to each other (via spin-spin coupling).

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These powerful experiments reveal which protons are coupled to each other (COSY) and which protons are attached to which carbons (HSQC, HMBC). Together, they allow for the unambiguous assembly of the molecular skeleton.[8]

Protocol: NMR Analysis

  • Sample Preparation: If the impurity cannot be analyzed directly in the mixture, it must first be isolated, typically using semi-preparative HPLC.[8] Dissolve 5-10 mg of the isolated impurity or the API containing a high level of the impurity in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Spectral Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra on a high-field spectrometer (e.g., 500 MHz or higher).

  • Data Analysis: Compare the impurity's spectra to the Gemifloxacin reference standard. Differences in chemical shifts, coupling constants, or the presence/absence of signals will pinpoint the exact location and nature of the structural modification.

Proactive Identification: Forced Degradation Studies

To ensure a method is truly stability-indicating and to identify potential degradation products that could form during the product's shelf life, forced degradation (or stress testing) is performed.[11] The API is subjected to conditions more severe than accelerated stability testing.

Forced_Degradation cluster_conditions Stress Conditions API Gemifloxacin API Solution A Acid Hydrolysis (e.g., 0.1 N HCl) API->A B Base Hydrolysis (e.g., 0.1 N NaOH) API->B C Oxidation (e.g., 3% H₂O₂) API->C D Thermal (e.g., 60°C, solid/solution) API->D E Photolytic (ICH Q1B light exposure) API->E Analysis Analyze by Stability-Indicating HPLC-PDA/MS A->Analysis B->Analysis C->Analysis D->Analysis E->Analysis

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Purity in Pharmaceutical Manufacturing

In the landscape of modern medicine, the efficacy and safety of a drug product are inextricably linked to the purity of its active pharmaceutical ingredient (API). For potent synthetic antibiotics like Gemifloxacin, a fourth-generation fluoroquinolone, the rigorous control of process-related impurities is not merely a regulatory hurdle but a fundamental pillar of patient safety and product quality. This technical guide provides a comprehensive exploration of the characterization of Gemifloxacin's process-related impurities, offering insights for researchers, scientists, and drug development professionals. We will delve into the synthetic origins of these impurities, robust analytical methodologies for their detection and quantification, and the regulatory framework that governs their acceptable limits.

The Synthetic Journey of Gemifloxacin and the Genesis of Impurities

The synthesis of Gemifloxacin is a multi-step chemical process, and like any complex synthesis, it is susceptible to the formation of unintended byproducts. These process-related impurities can arise from various sources, including the starting materials, intermediates, reagents, and the reaction conditions themselves. A thorough understanding of the synthetic pathway is paramount to anticipating and controlling these impurities.

A common route to Gemifloxacin involves the condensation of a substituted naphthyridine carboxylic acid derivative with a chiral pyrrolidine side chain. A key intermediate in this process is 1-cyclopropyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid.[1] The reaction of this intermediate with 4-(aminomethyl)-3-(methoxyimino)pyrrolidine is a critical step where impurities can be introduced.

Below is a generalized synthetic scheme illustrating the formation of Gemifloxacin and potential process-related impurities.

Gemifloxacin_Synthesis_and_Impurity_Formation cluster_synthesis Gemifloxacin Synthesis cluster_impurities Impurity Formation Starting_Materials Starting Materials (e.g., substituted nicotinic acid) Naphthyridine_Core 1-cyclopropyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid Starting_Materials->Naphthyridine_Core Multi-step synthesis Gemifloxacin Gemifloxacin Naphthyridine_Core->Gemifloxacin Condensation Incomplete_Reaction Unreacted Naphthyridine Core (Chloro Impurity) Naphthyridine_Core->Incomplete_Reaction Incomplete Reaction Side_Reactions Other Side-Reaction Products Naphthyridine_Core->Side_Reactions Side Reactions Side_Chain 4-(aminomethyl)-3-(methoxyimino)pyrrolidine Side_Chain->Gemifloxacin Condensation Dimerization Dimeric Impurity Gemifloxacin->Dimerization Side Reaction Isomerization E-Isomer of Gemifloxacin Gemifloxacin->Isomerization Isomerization

Figure 1: A simplified diagram illustrating the synthesis of Gemifloxacin and the potential points of process-related impurity formation.

1.1. Key Process-Related Impurities and Their Formation Mechanisms

Several process-related impurities have been identified in the manufacturing of Gemifloxacin. Understanding their origin is crucial for implementing effective control strategies.

  • 1-cyclopropyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid (Chloro Impurity): This is a key starting material that can persist as an impurity if the condensation reaction with the pyrrolidine side chain is incomplete. Its presence indicates an unoptimized reaction or inefficient purification.

  • Dimeric Impurity: The formation of dimeric impurities can occur as a side reaction during the coupling step, where two molecules of the naphthyridine core react with each other.[2] This is often promoted by specific reaction conditions and the presence of certain bases.

  • Gemifloxacin E-isomer: Gemifloxacin contains a methoxyimino group on the pyrrolidine ring, which can exist as either the Z (syn) or E (anti) isomer. The desired therapeutic product is the Z-isomer. The E-isomer is a potential process-related impurity that can form during the synthesis or through isomerization under certain conditions.[3]

  • Other Related Substances: Various other minor impurities can arise from side reactions of starting materials, intermediates, or reagents. These are often unique to the specific synthetic route employed.

A Multi-faceted Approach to Impurity Characterization

The characterization of process-related impurities is a systematic process that involves detection, identification, and quantification. A combination of chromatographic and spectroscopic techniques is essential for a comprehensive analysis.

Impurity_Characterization_Workflow API_Sample Gemifloxacin API Sample HPLC_UPLC HPLC/UPLC Analysis (Detection & Quantification) API_Sample->HPLC_UPLC LC_MS LC-MS/MS Analysis (Molecular Weight & Fragmentation) HPLC_UPLC->LC_MS If unknown peaks detected Impurity_Isolation Impurity Isolation (Preparative HPLC) LC_MS->Impurity_Isolation For structural confirmation NMR NMR Spectroscopy (Structural Elucidation) Impurity_Isolation->NMR Final_Characterization Complete Impurity Characterization NMR->Final_Characterization Reference_Standard Reference Standard Synthesis Reference_Standard->Final_Characterization Confirmation

Figure 2: A typical workflow for the characterization of process-related impurities in Gemifloxacin.

2.1. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are the workhorse techniques for the separation and quantification of Gemifloxacin and its impurities. A well-developed and validated method is crucial for ensuring the accuracy and reliability of the results.

Table 1: Typical HPLC/UPLC Method Parameters for Gemifloxacin Impurity Profiling

ParameterTypical ConditionsRationale
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Provides good retention and separation for the relatively polar Gemifloxacin and its impurities.
Mobile Phase A 0.1% Trifluoroacetic acid in WaterProvides acidic pH for good peak shape and acts as an ion-pairing agent.
Mobile Phase B Acetonitrile or MethanolOrganic modifier to elute the analytes.
Gradient Elution A time-programmed gradient from low to high organic contentAllows for the separation of impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30-40 °CImproves peak shape and reproducibility.
Detection UV at ~272 nmGemifloxacin and its related impurities have a strong UV absorbance in this region.

Experimental Protocol: HPLC-UV Analysis of Gemifloxacin Impurities

  • Preparation of Mobile Phase:

    • Mobile Phase A: Add 1.0 mL of trifluoroacetic acid to 1000 mL of HPLC-grade water and mix well.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic System:

    • Use a validated HPLC system equipped with a gradient pump, a UV detector, and a data acquisition system.

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 272 nm.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10-90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

  • Sample Preparation:

    • Accurately weigh and dissolve the Gemifloxacin API in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.

  • Analysis:

    • Inject the sample solution into the chromatograph and record the chromatogram.

    • Identify and quantify the impurities based on their retention times and peak areas relative to the Gemifloxacin peak.

2.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for the identification of unknown impurities. It provides molecular weight information and fragmentation patterns that are crucial for structural elucidation.

Causality in Experimental Choices for LC-MS/MS:

  • Ionization Source: Electrospray ionization (ESI) is typically used in the positive ion mode as Gemifloxacin and its impurities contain basic nitrogen atoms that are readily protonated.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred to obtain accurate mass measurements, which aids in determining the elemental composition of the impurities.

  • Collision-Induced Dissociation (CID): By fragmenting the parent ion, a characteristic fragmentation pattern is obtained, which provides valuable structural information.

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

For definitive structural elucidation of isolated impurities, NMR spectroscopy is indispensable.[4] One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide detailed information about the connectivity of atoms within the molecule.

Regulatory Framework and Acceptance Criteria

The control of impurities in new drug substances is governed by the International Council for Harmonisation (ICH) guidelines. Specifically, ICH Q3A(R2) provides guidance on the reporting, identification, and qualification of impurities.[5][6]

Table 2: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg/day TDI, whichever is lower0.15% or 1.0 mg/day TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%

TDI: Total Daily Intake

Pharmacopeial monographs, such as those in the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), provide specific acceptance criteria for known impurities in Gemifloxacin Mesylate. These limits are established based on safety data and manufacturing process capabilities. For instance, the USP monograph for Gemifloxacin Mesylate specifies limits for impurities such as Gemifloxacin Related Compound A, C, and the E-isomer.[7]

Forced Degradation Studies: Probing the Stability of Gemifloxacin

Forced degradation studies are essential for understanding the intrinsic stability of the drug substance and for developing stability-indicating analytical methods.[4] These studies involve subjecting the drug substance to stress conditions more severe than those used in accelerated stability testing.

Typical Forced Degradation Conditions for Gemifloxacin:

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperature.

  • Basic Hydrolysis: 0.1 M NaOH at elevated temperature.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heating the solid drug substance at a high temperature (e.g., 105 °C).

  • Photolytic Degradation: Exposing the drug substance to UV and visible light.

By analyzing the degradation products formed under these conditions, potential degradants that may arise during storage can be identified and characterized.

Conclusion: A Commitment to Purity and Patient Safety

The characterization of process-related impurities in Gemifloxacin is a critical and multifaceted endeavor that underpins the safety and efficacy of this important antibiotic. A comprehensive approach that combines a deep understanding of the synthetic process, the application of advanced analytical techniques, and adherence to stringent regulatory guidelines is essential. By diligently identifying, quantifying, and controlling these impurities, pharmaceutical scientists and manufacturers can ensure the consistent delivery of high-quality Gemifloxacin to patients worldwide, upholding the highest standards of pharmaceutical care.

References

  • Cipla Limited. (2010). Synthesis of Gemifloxacin.
  • Google Patents. (2016).
  • Google Patents. (1986). 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid. US4620007A.
  • Google Patents. (2003).
  • Google Patents. (2016).
  • Google Patents. (2008). Process for the preparation of moxifloxacin hydrochloride. EP1992626A1.
  • MDPI. (2020). 7-(3-Chlorophenylamino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid.
  • Google Patents. (2008). Process for the synthesis of moxifloxacin hydrochloride. WO2008059223A2.
  • Rao, R. N., Naidu, C. G., Prasad, K. G., & Narasimha, R. (2011). Development and validation of a RP-HPLC method for stability-indicating assay of gemifloxacin mesylate including identification of related substances by LC-ESI-MS/MS, 1H and 13C NMR spectroscopy.
  • PubChem. (n.d.). Gemifloxacin.
  • Phenomenex. (2022). Separation of Gemifloxacin Mesylate and its Organic Impurities per USP Monograph using Luna™ Omega 5 µm C18 Column.
  • Google Patents. (2010).
  • Phenomenex. (2022). Separation of Gemifloxacin Impurities by Luna Omega.
  • Pharmaffiliates. (n.d.).
  • European Medicines Agency. (2006). ICH guideline Q3A (R2) on impurities in new drug substances.
  • ResearchGate. (n.d.). LC–MS/MS chromatograms of gemifloxacin (upper row) and ciprofloxacin (bottom row).
  • Pharmaffili
  • ResearchGate. (n.d.). Spectroscopic data of gemifloxacin-metal complexes (FT-IR and 1 H-NMR).
  • Asian Publication Corporation. (n.d.).
  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • ResearchGate. (n.d.). Molecular structure and numbering scheme of gemifloxacin.
  • Ossila. (n.d.). 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid.
  • USP-NF. (n.d.). 1086 Impurities in Drug Substances and Drug Products.
  • PubMed. (2014). Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents.
  • International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
  • Daicel Pharma Standards. (n.d.). Gemifloxacin-E-isomer.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • EDQM, Council of Europe. (2019). Impurity Control in the European Pharmacopoeia.
  • InTech. (2016).
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). gemifloxacin.
  • ResearchGate. (2014). The solid 13 C NMR spectrum of moxifloxacin (A) anhydrous (Form I).
  • ICH. (2023). ICH Q3 Guidelines.

Sources

Impact of Starting Materials on Gemifloxacin Impurity Profile: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of how starting material quality dictates the impurity profile of Gemifloxacin Mesylate. It moves beyond standard pharmacopeial lists to examine the mechanistic origins of impurities, focusing on the critical coupling reaction between the naphthyridine core and the pyrrolidine side chain.

Executive Summary: The Causality of Contamination

In the synthesis of Gemifloxacin Mesylate, the impurity profile is not merely a byproduct of reaction conditions but a direct fingerprint of starting material integrity. While process-related impurities (PRIs) such as solvents and reagents are easily purged, structural analogues introduced via the starting materials—specifically the naphthyridine core and the pyrrolidine side chain—pose the greatest challenge. These analogues often possess similar solubility and ionization properties to the Active Pharmaceutical Ingredient (API), making downstream purification (crystallization) inefficient.

This guide isolates the two critical starting materials (SMs) and maps their specific contaminants to the final drug substance impurity profile, providing a self-validating control strategy.

Synthetic Architecture & Critical Control Points

Gemifloxacin is synthesized via a nucleophilic aromatic substitution (


) reaction. The quality of the final API is determined at the convergence of two complex precursors:
  • The Electrophile (Core): 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (referred to as SM-1 ).

  • The Nucleophile (Side Chain): 3-aminomethyl-4-methoxyiminopyrrolidine (referred to as SM-2 ).

Mechanistic Pathway Analysis

The reaction involves the displacement of the 7-chloro group on SM-1 by the secondary amine of SM-2.

G SM1 SM-1: Naphthyridine Core (Electrophile) Coupling Coupling Reaction (S_NAr Mechanism) SM1->Coupling + SM-1 Impurities Imp1 Impurity A: Des-fluoro Analog SM1->Imp1 Carryover SM2 SM-2: Pyrrolidine Side Chain (Nucleophile) SM2->Coupling + SM-2 Impurities Imp2 Impurity B: E-Isomer (Oxime) SM2->Imp2 Stereo-retention Crude Crude Gemifloxacin Base Coupling->Crude Imp3 Impurity C: Dimer (Bis-compound) Coupling->Imp3 Side Reaction Salt Mesylate Salt Formation Crude->Salt API Gemifloxacin Mesylate API Salt->API

Figure 1: Impurity Propagation Pathway. Blue nodes represent critical starting materials; Red nodes indicate key impurities arising from specific precursors.

Deep Dive: Starting Material 1 (Naphthyridine Core)

Identity: 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid.[1][2]

Critical Impurities & Downstream Impact

The synthesis of SM-1 typically involves a multi-step cyclization. Incomplete reactions or lack of regioselectivity lead to "silent" impurities that react identically to SM-1 during the coupling step.

SM-1 ContaminantOriginResulting Gemifloxacin ImpurityRemoval Difficulty
6-Des-fluoro analog Incomplete fluorination or defluorination during SM-1 synthesis.Des-fluoro Gemifloxacin High: Crystallizes with API due to near-identical lattice energy.
7-Fluoro analog Over-fluorination (if F is used as leaving group instead of Cl).Same Product (Reacts faster)Low: Yields the desired API, but alters reaction kinetics.
Ethyl Ester precursor Incomplete hydrolysis of the ester intermediate.Gemifloxacin Ethyl Ester Medium: Can be purged by pH-controlled washes, but risks hydrolysis of the API.
Control Strategy
  • Specification: Limit 6-des-fluoro analog in SM-1 to < 0.10%.

  • Analytical Method: Use HPLC with a Phenyl-Hexyl column, which offers better selectivity for halogenated positional isomers than standard C18.

Deep Dive: Starting Material 2 (Pyrrolidine Side Chain)

Identity: 3-aminomethyl-4-methoxyiminopyrrolidine (typically as HCl or mesylate salt).

The Stereochemical Challenge (Z/E Isomerism)

The methoxyimino group possesses geometric isomerism. The Z-isomer is the active pharmaceutical configuration. The E-isomer is a related substance (USP Related Compound A).

  • Mechanism: The configuration of the oxime in SM-2 is generally retained during the coupling reaction. Therefore, SM-2 purity directly dictates API stereochemical purity.

  • Risk: If SM-2 contains 5% E-isomer, the crude API will likely contain ~5% E-isomer Gemifloxacin. Isomerization can also occur under thermal stress or light exposure, but the starting material is the primary source.

The Regio-Selectivity & Dimerization Risk

SM-2 contains two amine functionalities:

  • Secondary Amine (Pyrrolidine Ring): The desired nucleophile.

  • Primary Amine (Aminomethyl group): A competing nucleophile.

The Dimeric Impurity (Impurity VI): If the primary amine of the side chain attacks the 7-Cl position of another naphthyridine core, or if one side chain bridges two cores, a Dimer is formed. This is a significant process-related impurity (6–12% in uncontrolled coupling).

  • Mitigation: The use of hindered bases (like DBU) or specific solvent systems (Acetonitrile/MeOH) favors the secondary amine reaction. However, the most effective control is the Salt Formation Step (Mesylate formation), which effectively purges the dimer due to solubility differences.

Experimental Validation: Impurity Fate Mapping

To validate the impact of starting materials, the following "Spike & Purge" protocol is recommended. This establishes the Purge Factor for each critical impurity.

Protocol: Spike & Purge Study

Objective: Determine the capacity of the crystallization process to remove the E-isomer carried over from SM-2.

  • Preparation: Synthesize or procure "enriched" SM-2 containing 2.0% E-isomer (confirmed by HPLC).

  • Coupling: React Enriched SM-2 (1.0 eq) with SM-1 (1.0 eq) and Triethylamine (2.5 eq) in Acetonitrile at reflux for 3 hours.

  • Isolation: Cool to 0°C, filter crude base.

  • Salt Formation: Dissolve crude base in Methanol/DCM. Add Methanesulfonic acid (1.05 eq). Heat to dissolve, then cool slowly to 5°C to crystallize.

  • Analysis: Analyze the final Gemifloxacin Mesylate crystals using the USP HPLC method.

Calculation:



Acceptance Criteria: A self-validating process must demonstrate a Purge Factor > 10 for the Dimer and > 2 for the E-isomer. If the E-isomer purge is low (common), the specification for SM-2 must be tightened (e.g., NMT 0.15% E-isomer).

Analytical Control Strategy

Routine testing must distinguish between SM-carryover and degradation.

HPLC Method Parameters (Based on USP/Phenomenex)
  • Column: Luna Omega 5 µm C18 (250 x 4.6 mm) or equivalent.[3]

  • Mobile Phase A: Acetonitrile/Water/Trifluoroacetic acid (20:80:0.1).[3]

  • Mobile Phase B: Acetonitrile/Water/Trifluoroacetic acid (80:20:0.1).[3]

  • Gradient: Steep gradient (0% B to 100% B) required to elute the highly lipophilic Dimer and unreacted SM-1.

  • Detection: UV @ 272 nm (max absorption for naphthyridine core).

Decision Tree for Specification Setting

Control Start Identify Impurity in API CheckOrigin Is it present in SM? Start->CheckOrigin YesSM Calculate Purge Factor (PF) CheckOrigin->YesSM Yes NoSM Process/Degradation Impurity CheckOrigin->NoSM No CheckPF Is PF > 10? YesSM->CheckPF ProcessControl Optimize Reaction Parameters (Temp, pH, Time) NoSM->ProcessControl HighPF Set SM Spec based on Stoichiometry (Loose) CheckPF->HighPF Yes (Easy to remove) LowPF Set SM Spec based on API Limit (Tight) CheckPF->LowPF No (Hard to remove)

Figure 2: Specification Logic. Use this logic to set acceptance criteria for SM-1 and SM-2.

Conclusion

The impurity profile of Gemifloxacin Mesylate is heavily predetermined by the quality of the pyrrolidine side chain (SM-2) . Specifically, the Z/E ratio of the oxime in SM-2 is a critical quality attribute (CQA) because the synthetic process has limited capability to correct stereochemical impurities. Conversely, the Dimeric impurity , while formed in significant quantities during the process, is effectively managed through the salt formation and crystallization steps.

Recommendation: Drug developers must prioritize the sourcing and testing of SM-2, specifically implementing strict controls on the E-isomer content (<0.15%) and the presence of any primary amine contaminants that could accelerate dimerization.

References

  • Phenomenex. (2022).[4] Separation of Gemifloxacin Mesylate and its Related Organic Impurities per USP Monograph. Link

  • USP. Gemifloxacin Mesylate Monograph. United States Pharmacopeia.[3] (Referenced for impurity limits and system suitability).

  • Google Patents. (2010). Process for the preparation of Gemifloxacin (US20100076193A1).[5] Describes the coupling reaction, formation of Impurity VI (dimer), and salt formation purification.[5] Link

  • PubChem. Gemifloxacin Mesylate (CID 9571107). National Institutes of Health (NIH). Link

  • Ossila. 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid. Technical Data Sheet. Link

Sources

Methodological & Application

Application Note: A Rapid, Stability-Indicating UPLC Method for the Analysis of Gemifloxacin and its Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Gemifloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] It is primarily used to treat respiratory tract infections.[1] The chemical structure of Gemifloxacin is 7-[(4Z)-3-(Aminomethyl)-4-(methoxyimino)-1-pyrrolidinyl]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid.[2] The control of impurities in the active pharmaceutical ingredient (API) and finished drug product is a critical aspect of ensuring the safety and efficacy of pharmaceuticals.[3][4] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities.[3]

This application note details a robust and rapid Ultra-Performance Liquid Chromatography (UPLC) method for the separation and quantification of Gemifloxacin and its potential process-related and degradation impurities. The method is designed to be stability-indicating, meaning it can effectively separate the intact drug from its degradation products that may form under various stress conditions.[5][6][7] This capability is essential for assessing the stability of Gemifloxacin in bulk drug and pharmaceutical formulations. The method is developed based on established principles of reversed-phase chromatography and is validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[8][9]

Method Development Rationale

The primary objective of this method is to achieve a rapid and efficient separation of Gemifloxacin from its known and potential impurities. A UPLC system is chosen for its advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption.

Column Selection

A sub-2 µm particle size C18 column is selected to provide high separation efficiency. C18 (octadecylsilyl) stationary phases are well-suited for the analysis of moderately polar compounds like Gemifloxacin and its impurities due to their hydrophobic interaction mechanism. The smaller particle size of UPLC columns allows for faster separations without compromising resolution.

Mobile Phase Selection

A gradient elution with a mobile phase consisting of an acidified aqueous phase and an organic modifier is employed.

  • Aqueous Phase: An aqueous solution containing a low concentration of an acid, such as trifluoroacetic acid (TFA) or formic acid, is used to control the ionization of Gemifloxacin and its impurities. Operating at a low pH (around 2.5-3.0) ensures that the carboxylic acid group on Gemifloxacin is protonated, leading to better retention and peak shape on a reversed-phase column.

  • Organic Modifier: Acetonitrile or methanol are common organic modifiers in reversed-phase chromatography. A gradient is used to ensure that both the more polar and less polar impurities are eluted with good peak shape within a reasonable timeframe. A gradient starting with a lower percentage of organic modifier allows for the retention and separation of early-eluting polar impurities, while a gradual increase in the organic modifier strength facilitates the elution of more hydrophobic impurities and the main active ingredient.

Detection

A photodiode array (PDA) detector is utilized for this method. A PDA detector allows for the monitoring of multiple wavelengths simultaneously, which is advantageous for impurity profiling as different impurities may have different absorption maxima. Based on the UV spectrum of Gemifloxacin, a primary detection wavelength of around 272-287 nm is selected for optimal sensitivity for both the API and its impurities.

Experimental Workflow

The overall workflow for the analysis of Gemifloxacin impurities is depicted in the following diagram.

Gemifloxacin Impurity Analysis Workflow cluster_prep Sample & Standard Preparation cluster_uplc UPLC Analysis cluster_data Data Processing & Analysis SamplePrep Sample Preparation (Drug Substance/Product) UPLC_System UPLC System (Pump, Autosampler, Column Oven) SamplePrep->UPLC_System Inject StandardPrep Standard Preparation (Gemifloxacin RS & Impurity Standards) StandardPrep->UPLC_System Inject Separation Chromatographic Separation (C18 Column, Gradient Elution) UPLC_System->Separation Detection PDA Detection (272 nm) Separation->Detection Integration Peak Integration & Identification Detection->Integration Quantification Impurity Quantification (% Area or vs. Standard) Integration->Quantification Reporting Report Generation (System Suitability, Results) Quantification->Reporting

Caption: Workflow for UPLC analysis of Gemifloxacin impurities.

UPLC Method Protocol

This protocol is a starting point and may require optimization based on the specific UPLC system and impurities being analyzed.

Instrumentation
  • UPLC system with a binary or quaternary solvent manager, sample manager, column oven, and photodiode array (PDA) detector.

  • Chromatography data system (CDS) for instrument control, data acquisition, and processing.

Chromatographic Conditions
ParameterCondition
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient Program See Table 1
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detection PDA, 272 nm
Injection Volume 2 µL
Run Time Approximately 15 minutes

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0095.05.0Initial
10.0050.050.0Linear
12.005.095.0Linear
13.005.095.0Hold
13.1095.05.0Linear
15.0095.05.0Hold
Preparation of Solutions
  • Diluent: Acetonitrile and Water (50:50, v/v)

  • Standard Solution (for Assay): Accurately weigh and dissolve an appropriate amount of Gemifloxacin Mesylate Reference Standard (RS) in the diluent to obtain a concentration of approximately 0.1 mg/mL.

  • System Suitability Solution (for Impurity Analysis): Prepare a solution containing approximately 0.5 mg/mL of Gemifloxacin Mesylate RS and a known concentration of Gemifloxacin E-isomer (or another critical impurity) to verify resolution.

  • Sample Solution: Accurately weigh and dissolve the Gemifloxacin drug substance or a powdered portion of the drug product in the diluent to obtain a final concentration of approximately 0.5 mg/mL of Gemifloxacin.

Method Validation

The developed UPLC method must be validated in accordance with ICH Q2(R1) guidelines to ensure its reliability for the intended application.[8][9] The validation should encompass the following parameters:

Method_Validation_Workflow cluster_params Validation Parameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity (Forced Degradation) Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for UPLC method validation as per ICH Q2(R1).

Specificity (Forced Degradation Studies)

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on Gemifloxacin. The drug substance should be subjected to stress conditions such as:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 2 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105 °C for 48 hours

  • Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.

The stressed samples are then analyzed using the developed UPLC method. The method is considered specific if the degradation products are well-resolved from the main Gemifloxacin peak and from each other. Peak purity analysis using the PDA detector should be performed to confirm that the Gemifloxacin peak is spectrally pure in the presence of its degradants.

Linearity

The linearity of the method should be established by analyzing a series of solutions of Gemifloxacin and its impurities at different concentrations. A typical range for impurities would be from the Limit of Quantification (LOQ) to 150% of the specification limit. The linearity is assessed by plotting a graph of peak area versus concentration and determining the correlation coefficient (r²), which should ideally be ≥ 0.999.

Accuracy

Accuracy is determined by performing recovery studies. A known amount of impurity is spiked into a sample solution of Gemifloxacin at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The percentage recovery of the spiked impurity is then calculated. The acceptance criterion for recovery is typically between 90% and 110%.

Precision

Precision is evaluated at two levels:

  • Repeatability (Intra-day precision): Assessed by analyzing multiple preparations of a homogeneous sample on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on different days, with different analysts, and/or on different instruments.

The precision is expressed as the relative standard deviation (%RSD) of the results, which should be within acceptable limits (typically ≤ 5% for impurities).

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ are determined to assess the sensitivity of the method. They can be calculated based on the signal-to-noise ratio (S/N) of the response (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of the method is evaluated by making small, deliberate variations in the chromatographic parameters and observing the effect on the results. Parameters to be varied include:

  • Flow rate (e.g., ± 0.1 mL/min)

  • Column temperature (e.g., ± 5 °C)

  • Mobile phase composition (e.g., ± 2% organic)

  • pH of the mobile phase buffer (e.g., ± 0.2 units)

The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits during these variations.

Results and Discussion

A representative chromatogram from a forced degradation study would demonstrate the separation of Gemifloxacin from its degradation products. The method should provide a resolution of not less than 2.0 between any two adjacent peaks. The USP monograph for Gemifloxacin tablets specifies a resolution of not less than 5.0 between Gemifloxacin and its E-isomer, which this method should achieve.

The validation results should be summarized in tables to provide a clear overview of the method's performance.

Table 2: Summary of Method Validation Results (Illustrative)

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of Gemifloxacin and impurities. Peak purity > 990.Complies
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 90.0 - 110.0%98.5 - 102.3%
Precision (% RSD)
- Repeatability≤ 5.0%1.2%
- Intermediate Precision≤ 5.0%2.5%
LOD S/N ≥ 30.01 µg/mL
LOQ S/N ≥ 100.03 µg/mL
Robustness System suitability parameters met.Complies

The relationship between the key chromatographic parameters and the separation outcome is illustrated below.

Chromatographic_Parameters_Influence cluster_params Key Method Parameters Goal Optimal Separation (Resolution, Peak Shape, Run Time) Column Column (C18, sub-2 µm) Column->Goal influences MobilePhase Mobile Phase (pH, Organic Modifier) MobilePhase->Goal influences Gradient Gradient Profile (Slope, Duration) Gradient->Goal influences FlowRate Flow Rate FlowRate->Goal influences Temperature Temperature Temperature->Goal influences

Caption: Interplay of UPLC parameters for optimal impurity separation.

Conclusion

The described UPLC method provides a rapid, sensitive, and reliable approach for the analysis of Gemifloxacin and its impurities. The method is stability-indicating, as demonstrated by forced degradation studies, and is validated according to ICH guidelines. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Gemifloxacin. The use of UPLC technology offers significant advantages in terms of speed and efficiency, making this method well-suited for high-throughput analysis in a regulated environment.

References

  • A Validated Reverse Phase-Ultra-Performance Liquid Chromatography Method for the Determination of Gemifloxacin Mesylate in Bulk and its Pharmaceutical Preparation. (2017). National Institutes of Health (NIH). Available at: [Link]

  • A validated RP-UPLC method for the determination of Gemifloxacin Mesylate in bulk and its pharmaceutical preparation. (n.d.). JournalAgent. Available at: [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2022). International Journal of Pharmaceutical Investigation. Available at: [Link]

  • A Validated RP-UPLC Method for the Determination of Gemifloxacin Mesylate in Bulk and its Pharmaceutical Preparation. (n.d.). JournalAgent. Available at: [Link]

  • Development and Validation of Stability Indicating HPTLC Assay for Determination of Gemifloxacin Mesylate in Dosage Forms. (2015). SCIRP. Available at: [Link]

  • Gemifloxacin Structure and Mechanism of Action. (n.d.). Daicel Pharma Standards. Available at: [Link]

  • Gemifloxacin-impurities. (n.d.). Pharmaffiliates. Available at: [Link]

  • REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING. (n.d.). IJCRT.org. Available at: [Link]

  • A Sensitive, Stability indicating UPLC method for the identification and characterization of forced degradation products for Drometrizole Trisiloxane through MSn studies. (2018). Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Stability Indicating RP-UPLC Method for Impurity Profiling of Darunavir and Ritonavir in Fixed Dose Drug Combination Product. (n.d.). ResearchGate. Available at: [Link]

  • Two Eco-Friendly Chromatographic Methods Evaluated by GAPI for Simultaneous Determination of the Fluoroquinolones Moxifloxacin, Levofloxacin, and Gemifloxacin in Their Pharmaceutical Products. (2022). MDPI. Available at: [Link]

  • Two Validated Spectrofluorometric Methods for Determination of Gemifloxacin Mesylate in Tablets and Human Plasma. (2015). National Institutes of Health (NIH). Available at: [Link]

  • Separation of Gemifloxacin Mesylate and its Organic Impurities per USP Monograph using Luna™ Omega 5 µm C18 Column. (n.d.). Phenomenex. Available at: [Link]

  • Development and validation of a RP-HPLC method for stability-indicating assay of gemifloxacin mesylate including identification of related substances by LC-ESI-MS/MS, 1H and 13C NMR spectroscopy. (2011). PubMed. Available at: [Link]

  • Validated method for the determination of Gemifloxacin in bulk, pharmaceutical formulations and human serum by RP-HPLC. (2011). SciSpace. Available at: [Link]

  • Gemifloxacin Tablets USP 2025. (2025). Trungtamthuoc.com. Available at: [Link]

  • LC Determination of Gemifloxacin in Bulk and Pharmaceutical Formulation. (n.d.). Asian Publication Corporation. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). Food and Drug Administration (FDA). Available at: [Link]

  • Figure 1. Chemical structure of (a) GFM and (b) the synthetic impurity,... (n.d.). ResearchGate. Available at: [Link]

  • Separation of Gemifloxacin Impurities by Luna Omega. (2022). Phenomenex. Available at: [Link]

  • Method Development and Validation of Gemifloxacin in Tablet Dosage Form by RP-HPLC. (2020). ResearchGate. Available at: [Link]

  • Determination of Gemifloxacin in pure and pharmaceutical forms : A spectrophotometric study. (2018). iosrphr.org. Available at: [Link]

  • Gemifloxacin-impurities. (n.d.). Pharmaffiliates. Available at: [Link]

  • Gemifloxacin Mesilate-impurities. (n.d.). Pharmaffiliates. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency (EMA). Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). Food and Drug Administration (FDA). Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). National Institutes of Health (NIH). Available at: [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available at: [Link]

  • Forced degradation studies. (2016). MedCrave online. Available at: [Link]

Sources

Application Note: A Supercritical Fluid Chromatography (SFC) Method for the Rapid and Efficient Analysis of Gemifloxacin and its Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the development and validation of a Supercritical Fluid Chromatography (SFC) method for the analysis of Gemifloxacin and its related impurities. Gemifloxacin, a potent fluoroquinolone antibiotic, requires stringent purity control to ensure its safety and efficacy.[1] Traditional reversed-phase liquid chromatography (RPLC) methods can be time-consuming and generate significant organic solvent waste.[2] SFC emerges as a powerful alternative, offering faster analysis times, reduced solvent consumption, and orthogonal selectivity.[2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a robust SFC method, from initial screening to full validation according to ICH Q2(R2) guidelines.[4]

Introduction: The Case for SFC in Gemifloxacin Impurity Profiling

Gemifloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat respiratory tract infections.[1] Like all active pharmaceutical ingredients (APIs), its purity is a critical quality attribute. Impurities can arise from the manufacturing process, degradation, or storage and may impact the drug's safety and therapeutic effect.[5] Regulatory agencies mandate the identification and quantification of these impurities.

While HPLC is a well-established technique for pharmaceutical analysis, SFC presents several compelling advantages, particularly for impurity profiling:[5][6]

  • Speed and Efficiency: The low viscosity and high diffusivity of supercritical CO2, the primary mobile phase in SFC, allow for higher flow rates and faster separations without compromising resolution.[7][8]

  • Reduced Environmental Impact: SFC significantly reduces the consumption of hazardous organic solvents, aligning with green chemistry principles.[2][3][6]

  • Orthogonal Selectivity: SFC often provides different elution patterns compared to RPLC, which can be crucial for separating co-eluting impurities.[9][10]

  • Cost-Effectiveness: Reduced solvent usage and faster run times translate to lower operational costs.[2][7]

This application note will focus on developing a reliable SFC method for separating Gemifloxacin from its known impurities, including the E-isomer, N-acetyl gemifloxacin, the carbamyl glucuronide of gemifloxacin, and a potential synthetic impurity, 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid.[1][11][12]

Method Development Strategy

A systematic approach to method development is crucial for achieving a robust and reliable SFC separation. The following sections outline a logical workflow for optimizing the critical parameters.

Initial Screening of Stationary and Mobile Phases

The initial step involves screening a diverse set of stationary phases and co-solvents to identify the most promising conditions for separating Gemifloxacin and its impurities.

SFC_Method_Development_Workflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation Start Define Analytes: Gemifloxacin & Impurities Column_Screening Column Screening (e.g., Diol, 2-EP, C18) Start->Column_Screening Select diverse stationary phases Cosolvent_Screening Co-solvent Screening (Methanol, Ethanol, Acetonitrile) Column_Screening->Cosolvent_Screening Test with different co-solvents Additive_Screening Additive Screening (e.g., Isopropylamine, TFA) Cosolvent_Screening->Additive_Screening Evaluate impact of additives Gradient_Optimization Gradient Optimization (Slope and Time) Additive_Screening->Gradient_Optimization Select best combination for optimization BPR_Temp_Optimization Back Pressure & Temperature Optimization Gradient_Optimization->BPR_Temp_Optimization Fine-tune separation Validation Method Validation (ICH Q2(R2)) BPR_Temp_Optimization->Validation Finalize method

ParameterRecommended ConditionsRationale
Stationary Phases Diol, 2-Ethylpyridine (2-EP), C18, AminoProvides a range of polarities and interaction mechanisms. 2-EP is often effective for basic compounds.
Co-solvents Methanol, Ethanol, AcetonitrileVarying polarity to modulate retention and selectivity.
Additives 0.1% Isopropylamine (IPA), 0.1% Trifluoroacetic Acid (TFA)Basic additives like IPA can improve peak shape for basic analytes like Gemifloxacin. Acidic additives can also alter selectivity.
Back Pressure 150 barA common starting point for SFC.
Temperature 40 °CBalances efficiency and solubility.
Flow Rate 3 mL/minProvides a good balance between speed and resolution on standard analytical columns.
Detection UV at 273 nmGemifloxacin has a UV maximum around this wavelength.[7] A PDA detector is recommended for monitoring peak purity.
Optimization of Critical Parameters

Once a promising column and co-solvent combination is identified, further optimization of the gradient, back pressure, and temperature can be performed to achieve the desired resolution and analysis time.

  • Gradient Optimization: A shallow gradient is often preferred for impurity analysis to maximize the separation of closely eluting peaks.

  • Back Pressure and Temperature: These parameters influence the density and solvating power of the supercritical fluid, thereby affecting retention and selectivity.

Detailed Protocol: SFC Analysis of Gemifloxacin

This protocol provides a starting point for the analysis of Gemifloxacin and its impurities. It is expected that some optimization may be necessary based on the specific instrumentation and impurity profile.

Materials and Reagents
  • Gemifloxacin Mesylate Reference Standard

  • Gemifloxacin impurity standards (if available)

  • SFC-grade Carbon Dioxide

  • HPLC-grade Methanol

  • Isopropylamine (IPA)

  • Sample diluent: Methanol

Instrumentation
  • SFC system equipped with a binary pump, autosampler, column oven, photodiode array (PDA) detector, and back pressure regulator.

Chromatographic Conditions
ParameterCondition
Column 2-Ethylpyridine (e.g., 150 x 4.6 mm, 3 µm)
Mobile Phase A Supercritical CO2
Mobile Phase B Methanol with 0.2% Isopropylamine
Gradient 5% to 30% B over 10 minutes
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Injection Volume 5 µL
Detection PDA at 273 nm
Sample Preparation
  • Standard Solution: Prepare a stock solution of Gemifloxacin Mesylate in methanol at a concentration of 1 mg/mL.

  • Impurity Spiked Solution: If impurity standards are available, spike the Gemifloxacin standard solution with each impurity at a concentration of 0.1% relative to the main component.

  • Sample Solution: Prepare the Gemifloxacin drug substance or product sample in methanol at a concentration of 1 mg/mL.

Method Validation Protocol (as per ICH Q2(R2))

A comprehensive validation of the analytical method is required to ensure its suitability for its intended purpose.[4][13]

ICH_Validation_Parameters Validation Method Validation (ICH Q2(R2)) Specificity Linearity Accuracy Precision LOD & LOQ Range Robustness Specificity_Desc Ability to assess analyte in the presence of other components. Validation:specificity->Specificity_Desc Linearity_Desc Direct proportionality between concentration and response. Validation:linearity->Linearity_Desc Accuracy_Desc Closeness of results to the true value. Validation:accuracy->Accuracy_Desc Precision_Desc Agreement between a series of measurements. Validation:precision->Precision_Desc LOD_LOQ_Desc Lowest concentration that can be detected and quantified. Validation:lod->LOD_LOQ_Desc Range_Desc Concentration interval where the method is precise, accurate, and linear. Validation:range->Range_Desc Robustness_Desc Capacity to remain unaffected by small variations in method parameters. Validation:robustness->Robustness_Desc

Specificity

Demonstrate the ability of the method to separate and quantify Gemifloxacin and its impurities in the presence of each other and any matrix components.

  • Procedure: Analyze the blank (diluent), Gemifloxacin standard, and the impurity-spiked solution. Assess peak purity using the PDA detector.

  • Acceptance Criteria: All peaks of interest should be well-resolved (Resolution > 2.0). The Gemifloxacin peak should be free from any co-eluting peaks in the presence of impurities.

Linearity

Establish a linear relationship between the concentration of each impurity and the detector response.

  • Procedure: Prepare a series of solutions of each impurity at different concentration levels (e.g., from LOQ to 150% of the specification limit).

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.

Accuracy

Determine the closeness of the measured value to the true value.

  • Procedure: Analyze a sample of known concentration (spiked sample) at a minimum of three concentration levels covering the specified range (e.g., 50%, 100%, and 150% of the target impurity concentration).

  • Acceptance Criteria: The recovery should be within 80-120% for impurities.

Precision

Assess the degree of scatter between a series of measurements.

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the impurity-spiked solution at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 10% for impurities.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Determine the lowest concentration of each impurity that can be reliably detected and quantified.

  • Procedure: These can be determined based on the signal-to-noise ratio (S/N) of the response (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be precise and accurate.

Range

The range of the method is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear.

Robustness

Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small variations in parameters such as flow rate (± 0.2 mL/min), column temperature (± 5 °C), and back pressure (± 10 bar).

  • Acceptance Criteria: The system suitability parameters should remain within the defined limits.

Conclusion

Supercritical Fluid Chromatography offers a rapid, efficient, and environmentally friendly approach for the analysis of Gemifloxacin and its impurities. By following a systematic method development strategy and a comprehensive validation protocol as outlined in this application note, researchers and drug development professionals can establish a reliable SFC method that meets regulatory requirements and ensures the quality and safety of Gemifloxacin products. The orthogonal selectivity of SFC also makes it a valuable complementary technique to traditional RPLC methods for comprehensive impurity profiling.

References

  • Asian Publication Corporation. (n.d.). LC Determination of Gemifloxacin in Bulk and Pharmaceutical Formulation. Retrieved from [Link]

  • Phenomenex. (2022, May 20). Separation of Gemifloxacin Impurities by Luna Omega. Retrieved from [Link]

  • Phenomenex. (n.d.). Separation of Gemifloxacin Mesylate and its Organic Impurities per USP Monograph using Luna™ Omega 5 µm C18 Column. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). (gemifloxacin mesylate) Tablets. Retrieved from [Link]

  • MatheO. (2017, September 12). Method development in Supercritical Fluid Chromatography (SFC) using Design of Experiments (DoE) and Design Space (DS). Retrieved from [Link]

  • Ovid. (n.d.). Method development for impurity profiling in SFC. Retrieved from [Link]

  • ResearchGate. (2015, August 5). Method development for impurity profiling in SFC: THE selection of a dissimilar set of stationary phases | Request PDF. Retrieved from [Link]

  • YouTube. (2022, February 24). New Techniques for Prep SFC Method Development. Retrieved from [Link]

  • Chromatography Online. (2024, September 10). Analytical Method Lifecycle of SFC Methods from Development Use to Routine QC Implementation; Supporting Small Molecule R&D and Commercialization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Gemifloxacin. PubChem. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • PubMed. (n.d.). Determination of fluoroquinolone antibiotics in wastewater using ultra high-performance liquid chromatography with mass spectrometry and fluorescence detection. Retrieved from [Link]

  • PubMed Central. (n.d.). Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • ResearchGate. (2020, March 5). fluoroquinolones: official and reported methods of analysis (review). Retrieved from [Link]

  • YouTube. (2024, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • Eurachem. (n.d.). ICH Q2(R2) & Q14 Guidelines and impact on validation in OMCL Laboratories. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 1. Chemical structure of (a) GFM and (b) the synthetic impurity,.... Retrieved from [Link]

  • National Institutes of Health. (2021, August 31). Appropriateness of Empirical Fluoroquinolones Therapy in Patients Infected with Escherichia coli, Klebsiella pneumoniae, or Pseudomonas aeruginosa: The Importance of the CLSI Breakpoints Revision. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Optimizing mobile phase for better separation of Gemifloxacin impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the chromatographic separation of Gemifloxacin and its related substances. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to develop robust, stability-indicating HPLC or UPLC methods. Here, we move beyond simple protocols to explain the fundamental principles—the "why" behind the "how"—enabling you to troubleshoot and optimize your separations with confidence.

Troubleshooting Guide: Resolving Common Separation Issues

This section addresses specific, practical challenges you may encounter during method development for Gemifloxacin.

Q1: My main Gemifloxacin peak is showing significant tailing. What is the likely cause and how can I fix it by adjusting the mobile phase?

A1: Peak tailing for Gemifloxacin, a fluoroquinolone with a basic piperazine moiety, is a classic problem in reversed-phase chromatography. It is most often caused by secondary ionic interactions between the protonated amine groups on your analyte and residual, deprotonated silanol groups (Si-O⁻) on the silica-based stationary phase.

Causality: At a mid-range pH, a portion of the silanol groups on the C18 column are ionized and carry a negative charge. Gemifloxacin, being a basic compound (pKa₂ ≈ 9.5), will be protonated (positively charged) at a pH below its pKa. This charge attraction creates a secondary retention mechanism, leading to a "tail" as the analyte molecules are released slowly from these active sites.

Mobile Phase Solutions:

  • Lower the Mobile Phase pH: This is the most effective solution. By lowering the pH to between 2.5 and 3.5, you ensure two things simultaneously:

    • The basic nitrogen on Gemifloxacin is fully and consistently protonated (cationic).

    • The residual silanol groups on the stationary phase are protonated (neutral Si-OH), which suppresses the unwanted ionic interaction.[1][2]

    • Actionable Protocol: Start with a mobile phase containing an acidic buffer like 25 mM potassium phosphate adjusted to pH 3.0 with phosphoric acid, or 0.1% trifluoroacetic acid (TFA) in water.[3][4]

  • Use a Competing Base: If operating at a slightly higher pH is necessary, adding a small concentration of a competing base, such as Triethylamine (TEA), can improve peak shape. TEA is a small amine that will preferentially interact with the active silanol sites, effectively masking them from the Gemifloxacin molecule.[1]

    • Actionable Protocol: Add 0.1% (v/v) TEA to your aqueous mobile phase component and adjust the final pH as needed. Be aware that TEA can impact column lifetime and is not suitable for mass spectrometry detection.

  • Increase Buffer Concentration: A higher buffer concentration can sometimes help shield the ionic interactions and improve peak shape.[3]

    • Actionable Protocol: If using a 25 mM phosphate buffer, try increasing the concentration to 50 mM, ensuring it remains fully dissolved in the mobile phase mixture.

Q2: An impurity peak is co-eluting with my main Gemifloxacin peak. How can I resolve them using the mobile phase?

A2: Co-elution indicates a lack of selectivity between the analyte and the impurity. Since impurities are often structurally similar to the parent drug, achieving separation requires fine-tuning the mobile phase to exploit subtle differences in their physicochemical properties.

Causality: Selectivity (α) in chromatography is the ratio of the retention factors of two adjacent peaks. To improve resolution, you must change the selectivity. This is most powerfully influenced by the composition of the mobile phase and the stationary phase.

Mobile Phase Solutions:

  • Change the Organic Modifier: Acetonitrile and methanol interact with analytes differently and thus produce different selectivities. Acetonitrile is an aprotic solvent, while methanol is a protic solvent capable of hydrogen bonding. Switching from one to the other is a powerful tool for changing peak elution order.

    • Actionable Protocol: If you are using an acetonitrile/water mobile phase, prepare an equivalent mobile phase using methanol. For example, replace a 70:30 (v/v) Acetonitrile:Buffer mobile phase with a methanol-based one. You may need to adjust the organic percentage to get similar retention times, but focus on the change in peak spacing.

  • Fine-Tune the pH: Small changes in pH around the pKa of an analyte or impurity can cause significant changes in retention and selectivity.[2] Gemifloxacin has two pKa values (pKa₁≈5.53, pKa₂≈9.53), meaning its ionization state is highly dependent on pH.[3] An impurity may have a slightly different pKa, which can be exploited.

    • Actionable Protocol: If your current method is at pH 3.0, evaluate the separation at pH 2.7 and pH 3.3. Even these small adjustments can dramatically alter the selectivity between the parent peak and a closely eluting impurity.

  • Introduce a Gradient: If an isocratic method is failing, a shallow gradient can resolve closely eluting compounds. A gradient compresses later-eluting peaks and can improve the resolution of impurities that are "stuck" on the tail of the main peak. The USP monograph for Gemifloxacin impurities utilizes a gradient method for this very reason.[4]

    • Actionable Protocol: Start with a shallow gradient, for example, increasing the organic content by only 5-10% over 20-30 minutes. This gives the analytes more opportunity to interact differently with the stationary phase.

Mobile Phase Optimization Workflow for Co-elution

G cluster_0 Troubleshooting Co-elution start Problem: Co-elution (Resolution < 1.5) change_solvent Change Organic Modifier (e.g., ACN -> MeOH) start->change_solvent Different Selectivity adjust_ph Fine-Tune pH (e.g., pH 3.0 -> 2.7) start->adjust_ph Exploit pKa Differences implement_gradient Implement Shallow Gradient start->implement_gradient Enhance Resolution end_point Goal: Resolution > 1.5 Achieved change_solvent->end_point adjust_ph->end_point opt_gradient Optimize Gradient Slope implement_gradient->opt_gradient opt_gradient->end_point

Caption: A logical workflow for resolving co-eluting peaks.

Frequently Asked Questions (FAQs)

This section covers broader concepts essential for building a robust analytical method for Gemifloxacin.

Q1: Why is controlling the mobile phase pH so critical for Gemifloxacin and its impurities?

A1: The pH is arguably the most critical parameter because Gemifloxacin is an amphoteric molecule, meaning it has both acidic (carboxylic acid, pKa₁ ≈ 5.53) and basic (piperazine ring, pKa₂ ≈ 9.53) functional groups.[3] The ionization state—and therefore the polarity and retention behavior—of Gemifloxacin and its impurities is directly controlled by the mobile phase pH.[2][5]

  • At low pH (e.g., < 4): The carboxylic acid is neutral, and the piperazine nitrogen is protonated (positive charge). The molecule behaves as a cation.

  • At neutral pH (e.g., ≈ 7): The carboxylic acid is deprotonated (negative charge), and the piperazine is protonated (positive charge). The molecule is a zwitterion.

  • At high pH (e.g., > 10): The carboxylic acid is deprotonated (negative charge), and the piperazine is neutral. The molecule behaves as an anion.

By operating at a controlled, low pH (e.g., 2.5 - 3.5), you ensure all analytes are in a stable, fully protonated state, leading to reproducible retention times and improved peak shapes.[3][6][7]

Q2: Should I start with Acetonitrile or Methanol as the organic modifier?

A2: Both are excellent choices for reversed-phase chromatography, but they offer different advantages.

  • Acetonitrile (ACN): Generally has a lower viscosity, allowing for higher flow rates and lower backpressure, which is particularly advantageous in UPLC systems.[3] It is often considered a stronger eluting solvent than methanol for many compounds.

  • Methanol (MeOH): Is a protic solvent and can engage in hydrogen bonding interactions. This can lead to different selectivity compared to ACN.[6] If you are struggling to separate impurities with ACN, switching to methanol is a very effective strategy to change peak elution order.

Recommendation: Many published methods for Gemifloxacin use Acetonitrile with a buffer.[3][7][8][9] It is a reliable starting point. However, keep methanol in your toolkit as a powerful option for altering selectivity.

Q3: What type of buffer should I use and at what concentration?

A3: The buffer's role is to maintain a constant pH. The choice depends on the desired pH and compatibility with your detector.

  • Phosphate Buffer (e.g., Potassium Phosphate): Excellent buffering capacity in the pH 2-4 range. It is widely used in HPLC-UV methods for Gemifloxacin.[3][9] A typical concentration is 20-25 mM.[3]

  • Acetate Buffer (e.g., Ammonium Acetate): Good for the pH 3.8-5.8 range. It is volatile, making it suitable for LC-MS applications.[7]

  • Formate Buffer (e.g., Ammonium Formate) or Trifluoroacetic Acid (TFA): Also volatile and excellent for LC-MS. TFA is a strong ion-pairing agent that can significantly improve peak shape for basic compounds but may be difficult to remove from the column.[4][6]

Concentration: A concentration of 20-50 mM is typical. Too low a concentration may not provide sufficient buffering capacity, while too high a concentration can lead to precipitation when mixed with the organic modifier.[3]

Q4: When should I use an isocratic method versus a gradient method for impurity analysis?

A4: The choice depends on the complexity of your sample.

  • Isocratic Method: Uses a constant mobile phase composition (e.g., 70:30 ACN:Buffer). It is simpler, more robust, and results in faster re-equilibration times. It is ideal if all your impurities are well-resolved and elute within a reasonable timeframe.[3][8][10]

  • Gradient Method: The mobile phase composition changes over time (e.g., starting at 20% ACN and increasing to 80%). This is essential for samples containing impurities with a wide range of polarities. It allows for the elution of highly retained impurities in a reasonable time without sacrificing the resolution of early eluting peaks. Stability-indicating methods, which must separate all potential degradation products, almost always require a gradient approach.[4][6]

Recommendation: For impurity profiling and stability studies of Gemifloxacin, a gradient method is highly recommended to ensure all potential process impurities and degradation products are separated.[4][6]

Summary of Recommended Starting Conditions
ParameterHPLC RecommendationUPLC RecommendationRationale
Column C18, 250 x 4.6 mm, 5 µmC18, 100 x 2.1 mm, < 2 µmC18 is the standard for reversed-phase separation of fluoroquinolones.[3][6][8]
Mobile Phase A 25 mM KH₂PO₄, pH 3.0 with H₃PO₄0.1% Formic Acid in WaterProvides excellent buffering at a pH that ensures good peak shape.[3] Formic acid is ideal for UPLC/MS.
Mobile Phase B AcetonitrileAcetonitrileCommon and effective organic modifier for this class of compounds.[3][9]
Mode GradientGradientNecessary to resolve impurities with varying polarities from the main peak.[4][6]
Flow Rate 1.0 mL/min0.5 mL/minStandard flow rates for the respective column dimensions.[6]
Detection UV at ~272-287 nmPDA at ~272-287 nmGemifloxacin has a strong UV absorbance in this region.[6][7]

Experimental Protocol: Preparation of a Buffered Mobile Phase

This protocol describes the preparation of 1 liter of a 25 mM Potassium Phosphate buffer at pH 3.0, a common mobile phase for Gemifloxacin analysis.

Materials:

  • Potassium Phosphate Monobasic (KH₂PO₄), HPLC Grade

  • Phosphoric Acid (H₃PO₄), HPLC Grade

  • HPLC Grade Water

  • Calibrated pH meter

  • 0.45 µm solvent filtration apparatus

Procedure:

  • Weigh the Buffer Salt: Accurately weigh 3.40 g of KH₂PO₄ (M.W. = 136.09 g/mol ) and transfer it to a clean 1 L volumetric flask or glass beaker.

  • Dissolve the Salt: Add approximately 900 mL of HPLC grade water to the flask and stir with a magnetic stirrer until the salt is completely dissolved.

  • Adjust the pH: Place a calibrated pH electrode into the solution. While stirring, slowly add phosphoric acid dropwise until the pH meter reads 3.0 ± 0.05. Be careful not to overshoot the target pH.

  • Bring to Final Volume: If using a beaker, carefully transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of HPLC grade water and add the rinsing to the flask. Add HPLC grade water to the 1 L mark. If you started with a volumetric flask, simply add water to the mark.

  • Mix and Filter: Stopper the flask and invert it several times to ensure the solution is homogenous. Filter the entire buffer solution through a 0.45 µm membrane filter to remove particulates and degas the solution.

  • Label and Store: Transfer the filtered buffer to a clean, clearly labeled mobile phase bottle. This is your Aqueous Component (Mobile Phase A) . It is ready to be used with your organic modifier (e.g., Acetonitrile) on the HPLC system.

References

  • Rudrapal, M., & Hussain, N. (2020). Method Development and Validation of Gemifloxacin in Tablet Dosage Form by RP-HPLC. Journal of Drug Delivery and Therapeutics, 10(4), 97-101. [Link]

  • Rudrapal, M., & Hussain, N. (2020). Method Development and Validation of Gemifloxacin in Tablet Dosage Form by RP-HPLC. ResearchGate. [Link]

  • Rao, R. N., Naidu, C. G., Prasad, K. G., & Narasimha, R. (2011). Development and validation of a RP-HPLC method for stability-indicating assay of gemifloxacin mesylate including identification of related substances by LC-ESI-MS/MS, 1H and 13C NMR spectroscopy. Biomedical Chromatography, 25(11), 1222-1229. [Link]

  • Al-Aani, H., & Al-Rekabi, M. (2018). A Validated Reverse Phase-Ultra-Performance Liquid Chromatography Method for the Determination of Gemifloxacin Mesylate in Bulk and its Pharmaceutical Preparation. Marmara Pharmaceutical Journal, 22(3), 448-455. [Link]

  • Patel, D., et al. (2012). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF MOXIFLOXACIN. International Journal of Research in Pharmacy and Chemistry. [Link]

  • Pharma Tutor. (2024). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Pharma Education. [Link]

  • Phenomenex. (2022). Separation of Gemifloxacin Impurities by Luna Omega. [Link]

  • Jain, P. S., et al. (2010). Validated stability-indicating HPLC method for analysis of gemifloxacin in tablet formulations. Chromatographia, 72(5-6), 543-548. [Link]

  • El-Kimary, E. I., et al. (2022). Two Eco-Friendly Chromatographic Methods Evaluated by GAPI for Simultaneous Determination of the Fluoroquinolones Moxifloxacin, Levofloxacin, and Gemifloxacin in Their Pharmaceutical Products. Molecules, 27(21), 7416. [Link]

  • Phenomenex. (n.d.). Separation of Gemifloxacin Mesylate and its Organic Impurities per USP Monograph using Luna™ Omega 5 µm C18 Column. [Link]

  • Sriram, S., et al. (2020). A VALIDATED RP-HPLC METHOD FOR THE DETERMINATION OF GEMIFLOXACIN IN BULK AND PHARMACEUTICAL DOSAGE FORMS. ResearchGate. [Link]

  • Al-Aani, H., & Al-Rekabi, M. (2018). A validated RP-UPLC method for the determination of Gemifloxacin Mesylate in bulk and its pharmaceutical preparation. JournalAgent. [Link]

  • Al-Aani, H., & Al-Rekabi, M. (2018). A Validated RP-UPLC Method for the Determination of Gemifloxacin Mesylate in Bulk and its Pharmaceutical Preparation. JournalAgent. [Link]

  • ResearchGate. (n.d.). Development and Validation of RP-HPLC Method for the Estimation of Gemifloxacin Mesylate in Bulk and Pharmaceutical Dosage Forms. [Link]

  • Ballesteros, O., et al. (2004). Optimization of the composition and pH of the mobile phase used for separation and determination of a series of quinolone antibacterials regulated by the European Union. Journal of Chromatography A, 1031(1-2), 115-122. [Link]

  • Pharmaffiliates. (n.d.). Gemifloxacin-impurities. [Link]

  • Szafrański, K., et al. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Critical Reviews in Analytical Chemistry, 47(1), 1-12. [Link]

  • Sebaiy, M. M., et al. (n.d.). Rapid RP-HPLC Method for Simultaneous Estimation of Sparfloxacin, Gatifloxacin, Metronidazole and Tinidazole. [Link]

  • Gumieniczek, A., et al. (2015). Design of experiments and Derringer's desirability function in optimisation and validation of RP-HPLC method for the analysis of enrofloxacin and its impurities. Journal of Pharmaceutical and Biomedical Analysis, 115, 235-242. [Link]

  • Phonkeng, N., & Burakham, R. (n.d.). Solid-phase Extraction and High Performance Liquid Chromatographic Analysis of Fluoroquinolone Antibiotic Residues in Milk Products. [Link]

  • Rote, A. R., & Pingle, S. P. (2009). Reverse phase-HPLC and HPTLC methods for determination of gemifloxacin mesylate in human plasma. Journal of Chromatography B, 877(29), 3719-3723. [Link]

  • Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

Sources

Overcoming matrix effects in the analysis of Gemifloxacin impurities in formulations

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Overcoming Matrix Effects & Stability Challenges in Formulations

Status: Operational | Lead Scientist: Senior Application Specialist

Welcome to the Technical Support Hub

You are likely here because your Gemifloxacin (GEM) impurity profiling is showing inconsistent recovery, peak tailing, or ghost peaks. Gemifloxacin Mesylate is a fourth-generation fluoroquinolone with a zwitterionic structure that makes it uniquely susceptible to metal chelation and photolytic degradation .

In formulation analysis (tablets), the "matrix effect" is rarely just about ion suppression. It is often a physical-chemical interaction between the drug, the excipients (specifically Titanium Dioxide and Magnesium Stearate), and your HPLC system hardware.

This guide moves beyond standard pharmacopeial methods to address the root causes of analytical failure.

Module 1: Diagnostic Triage

"Is it the Matrix or the Method?"

Before altering your chromatography, you must confirm if the issue is a matrix effect (interference from the formulation) or a method capability issue.[1]

The Standard Addition Test

The only definitive way to confirm matrix effects is the Standard Addition Method .

  • Prepare Sample: Extract your formulation sample to a target concentration (e.g., 50% of target).

  • Spike: Add known amounts of Gemifloxacin impurity standards (Impurity A, N-oxide, etc.) at three levels (50%, 100%, 150%) directly into the sample vial.

  • Compare: Plot the response. If the slope of the "Spiked Matrix" curve is significantly different (<95% or >105%) from the "Standard in Solvent" curve, you have a matrix effect.

Diagnostic Workflow

MatrixDiagnosis Start Observed Issue: Low Recovery or Tailing Step1 Perform Standard Addition Test Start->Step1 Decision Slopes Match? Step1->Decision NoMatrix No Matrix Effect Issue is Method/System Decision->NoMatrix Yes (95-105%) YesMatrix Matrix Effect Confirmed Decision->YesMatrix No (<95% or >105%) PathA Check System Hardware (Ti/Stainless Steel) NoMatrix->PathA PathB Check Sample Prep (Solubility/Chelation) YesMatrix->PathB

Figure 1: Diagnostic decision tree to differentiate between system-level issues and true formulation matrix effects.

Module 2: The "Hidden" Matrix Effect – Metal Chelation

Symptom: Severe peak tailing (Asymmetry > 1.5) or splitting, even with fresh columns.

The Mechanism

Gemifloxacin contains a 3-carboxyl, 4-keto moiety. This structure is a powerful chelator.

  • The Source: Excipients in tablet coatings often contain Titanium Dioxide (TiO₂) or Iron Oxides . Lubricants often contain Magnesium Stearate .

  • The Interaction: Even if you filter the solids, dissolved metal ions (

    
    , 
    
    
    
    ) remain in the filtrate. These ions form a complex with GEM, causing it to "drag" along the stationary phase or bind irreversibly to stainless steel frits in your HPLC column [1].
Protocol: Chelation Suppression

To fix this, you must introduce a stronger chelating agent into your mobile phase or sample diluent to "steal" the metal ions back from the Gemifloxacin.

ComponentRecommendationMechanism
Mobile Phase Additive 25 mM Phosphate Buffer (pH 3.0) Low pH keeps GEM protonated, reducing its ability to chelate metals [2].
Sacrificial Base Triethylamine (TEA) 0.5% Competes for silanol sites on the column, though less effective for metal chelation.
The "Silver Bullet" EDTA (0.1 mM) Adding EDTA to the mobile phase A is the most effective way to mask metal ions derived from excipients or the LC system [3].

Warning: Do not use EDTA if you are using an LC-MS system, as non-volatile salts will clog the source. For LC-MS, use Medronic Acid (5 µM) as a volatile alternative.

Module 3: Sample Preparation for Formulations

Objective: Extract Gemifloxacin and impurities while leaving excipients (binders, fillers) behind.

The Solubility Differential
  • Gemifloxacin Mesylate: Highly soluble in water and acidic media.

  • Excipients (HPMC, TiO₂, Starch): Often swell in water but precipitate in high organic content.

Recommended Extraction Protocol

Do not use simple sonication, which can overheat the sample and induce degradation (see Module 4).

  • Powder: Weigh 20 tablets, crush to fine powder. Transfer equivalent of 320 mg GEM to a volumetric flask.

  • Solvent A (Dissolution): Add 0.1 N Hydrochloric Acid (approx. 20% of flask volume).

    • Why? Acid ensures complete dissolution of the mesylate salt and protonates the drug to break minor chelation bonds.

  • Solvent B (Precipitation): Dilute to volume with Methanol .

    • Why? High organic content precipitates the polymer binders (HPMC) that cause viscosity issues.

  • Clarification: Centrifuge at 4000 rpm for 10 mins.

  • Filtration: Filter supernatant through a 0.45 µm PVDF filter.

    • Avoid: Nylon filters (Gemifloxacin can bind non-specifically to Nylon).

Module 4: Stability & Degradation (The "Ghost" Impurities)

Symptom: Impurity peaks growing during the analysis sequence.

Gemifloxacin is extremely sensitive to light (photolysis) and oxidation.[2] If your autosampler is not dark, you will generate impurities during the run [4].

Degradation Pathways

Degradation cluster_0 Photolytic Stress cluster_1 Oxidative Stress GEM Gemifloxacin (Parent) Decarboxy Decarboxylated Derivative GEM->Decarboxy UV Light (Decarboxylation) AmineCleavage 7-Amine Ring Opening GEM->AmineCleavage UV Light (Dealkylation) NOxide N-Oxide Impurity GEM->NOxide Peroxides (in Excipients)

Figure 2: Primary degradation pathways. Photolysis leads to decarboxylation, while oxidative stress (often from Povidone or PEG excipients) leads to N-Oxides.

Corrective Action:

  • Amber Glass: All standard and sample preparations must be in amber glassware.

  • Autosampler: Set temperature to 4°C and ensure the door is opaque.

  • Excipient Check: If N-oxide impurities are high, check your excipients for peroxide contamination (common in aged PEG or Povidone).

Module 5: LC-MS/MS Ion Suppression

Context: When analyzing trace genotoxic impurities.

Matrix effects in LC-MS usually manifest as Ion Suppression (signal drop) due to co-eluting excipients competing for charge in the ESI source [5].[3]

Troubleshooting Table
ObservationRoot CauseSolution
Signal Drop at Void Volume Unretained salts/excipients.Divert Valve: Send the first 1-2 mins of flow to waste, not the MS source.
Random Signal Fluctuation Inconsistent ionization due to matrix.Stable Isotope Internal Standard (SIL-IS): Use Deuterated Gemifloxacin. It co-elutes and suffers the same suppression, correcting the ratio.[3]
Suppression of Late Peaks Phospholipids or polymeric accumulation.Column Flush: Add a "Sawtooth" gradient step (95% Organic) at the end of every run to wash the column.

Frequently Asked Questions (FAQ)

Q: My Gemifloxacin peak splits into two. Is the column dead? A: Likely not. This is often due to the zwitterionic nature of the drug. If the pH is near the isoelectric point (approx pH 7.0), the molecule splits between charge states. Fix: Ensure your mobile phase pH is buffered firmly at pH 2.5 - 3.0 (well below pKa1) or > pH 10 (uncommon for silica columns).

Q: Can I use Acetonitrile instead of Methanol? A: Yes, but Methanol is generally preferred for fluoroquinolones to reduce background noise in UV detection at low wavelengths (272 nm). Acetonitrile can sometimes cause solubility issues with the specific phosphate buffers used to suppress chelation.

Q: I see a "Ghost Peak" eluting after the main peak in gradient runs. A: This is often a "System Peak" caused by metal ions accumulating on the column and then eluting when the gradient changes. Fix: Passivate your LC system with 30% Phosphoric Acid (remove column first!) to strip accumulated iron/ions from the tubing.

References

  • Thermo Fisher Scientific. (2012). Effects of Metal Contamination Caused by Iron-Free HPLC Systems on Peak Shape and Retention of Drugs with Chelating Properties.[4]Link

  • Sultana, N., et al. (2011). Validated Stability-Indicating HPLC Method for Analysis of Gemifloxacin in Tablet Formulations. ResearchGate.[5][6] Link

  • Ross, D. L., et al. (2015). Molecular modeling of metal complexation by a fluoroquinolone antibiotic. National Institutes of Health (NIH). Link

  • Hubicka, U., et al. (2013). Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients. PubMed Central. Link

  • Panuwet, P., et al. (2016). Ion Suppression in LC-MS: A Review. Critical Reviews in Analytical Chemistry. Link

Sources

Technical Support Center: High-Throughput UPLC Profiling of Gemifloxacin

Author: BenchChem Technical Support Team. Date: February 2026

The Senior Scientist's Desk: Strategic Overview

Welcome to the technical support center. You are likely here because your current Gemifloxacin mesylate impurity method is creating a bottleneck. Perhaps you are transferring a 45-minute HPLC USP monograph method to UPLC, or your current UPLC cycle time is drifting upward due to re-equilibration lags.

Gemifloxacin is a fluoroquinolone with a naphthyridine core, making it zwitterionic and sensitive to pH changes. The primary challenge in accelerating this analysis isn't just "going faster"—it is maintaining the critical resolution (


) between the parent drug and its E-isomer  (a key related substance) while compressing the gradient.

This guide moves beyond basic textbook definitions to address the specific kinetic and thermodynamic hurdles in Gemifloxacin analysis.

Module 1: Method Translation (HPLC to UPLC)

Q: I have a legacy HPLC method (C18, 5µm, 250mm). How do I mathematically scale this to UPLC without losing the impurity profile?

A: You cannot simply increase the flow rate. You must perform a Geometric Transfer maintaining the


 ratio (Length to particle diameter ratio). This preserves the chromatographic selectivity (

) while utilizing the sub-2µm particle efficiency.

The Protocol:

  • Column Selection: Switch from a 250 mm, 5 µm column (

    
    ) to a 100 mm, 1.7 µm column (
    
    
    
    ). This maintains resolving power.[1][2]
  • Gradient Scaling: You must scale the gradient duration (

    
    ) to match the new column volume (
    
    
    
    ).

Calculated Translation Table:

ParameterLegacy HPLC ConditionsOptimized UPLC Conditions
Column C18, 250 x 4.6 mm, 5 µmBEH C18 or Luna Omega, 100 x 2.1 mm, 1.6/1.7 µm
Flow Rate 1.0 - 1.5 mL/min0.5 - 0.6 mL/min
Injection Vol 20 µL1 - 2 µL
Mobile Phase Phosphate Buffer (pH 3.0) : ACNPhosphate Buffer (pH 3.0) : ACN
Gradient Time 30 - 45 mins4 - 6 mins
Backpressure ~150 bar~600 - 800 bar

Critical Insight: Gemifloxacin typically elutes early. If you only scale the gradient time, the peak may elute during the dwell volume delay of the UPLC system. Ensure you calculate your system's dwell volume and add an initial isocratic hold if necessary.

Module 2: Troubleshooting Resolution vs. Speed

Q: When I reduced the run time to under 3 minutes, the resolution between Gemifloxacin and the E-isomer dropped below 1.5. How do I recover this?

A: This is a classic "Selectivity vs. Efficiency" conflict. The E-isomer is a geometric isomer, meaning its hydrophobicity is nearly identical to the parent drug. Speed compresses the peak capacity.

Troubleshooting Workflow:

  • Temperature Tuning: Fluoroquinolone selectivity is highly temperature-dependent.

    • Action: If running at 40°C, lower the temperature to 30°C. Lower temperature increases the retention factor (

      
      ) and often improves selectivity (
      
      
      
      ) for geometric isomers, albeit at the cost of slightly higher backpressure.
  • pH Sensitivity: Gemifloxacin has two pKa values (approx. 5.5 and 9.5).

    • Action: Ensure your buffer is strictly controlled at pH 3.0 ± 0.1 . At this pH, the molecule is protonated, reducing secondary silanol interactions that cause peak tailing. Tailing masks the impurities eluting on the downslope of the main peak.

Visualizing the Troubleshooting Logic

G start Issue: Loss of Resolution (Rs < 1.5) in Fast UPLC Run check_tailing Check Tailing Factor (Tf) start->check_tailing tailing_high Tf > 1.5 (Peak Tailing) check_tailing->tailing_high tailing_ok Tf < 1.2 (Symmetrical) check_tailing->tailing_ok buffer_fix Action: Increase Buffer Conc. (10mM -> 25mM) or Check pH tailing_high->buffer_fix temp_fix Action: Decrease Temp (40°C -> 30°C) tailing_ok->temp_fix check_selectivity Switch Column Chemistry temp_fix->check_selectivity Selectivity still poor? col_option Option: Phenyl-Hexyl (Pi-Pi interactions) check_selectivity->col_option

Figure 1: Decision tree for restoring resolution between Gemifloxacin and E-isomer during rapid analysis.

Module 3: Advanced Optimization (The "Speed" Factor)

Q: My separation is good, but the re-equilibration time is killing my throughput. How do I minimize the cycle time?

A: In UPLC, the re-equilibration is often the bottleneck. Because you are using a gradient (typically 10% to 60% Organic), the column must return to initial conditions.

Optimization Steps:

  • Flow-Ramping:

    • During the re-equilibration phase (after the last impurity elutes), increase the flow rate.

    • Example: If run flow is 0.5 mL/min, ramp to 0.8 mL/min during the "wash" step, then ramp down to 0.5 mL/min for injection.

    • Caution: Ensure the pressure limits of your column (usually 15,000 psi for UPLC) are not exceeded.

  • Reduce Column Volume:

    • If you are using a 100 mm column, test a 50 mm column.

    • Validation: If the resolution on the 100 mm column is > 3.0, you have "excess resolution." A 50 mm column will cut run time by 50% while theoretically keeping resolution > 1.5.

Recommended "Fast" Gradient Profile (50 mm Column):

Time (min)% Buffer (pH 3.0)% AcetonitrileFlow (mL/min)Curve
0.0090100.6Initial
0.5090100.66 (Linear)
3.0050500.66
3.1010900.86 (Wash)
4.0010900.86
4.1090100.61 (Immediate)
5.0090100.6Re-equil

Module 4: Impurity-Specific Challenges

Q: I am seeing a ghost peak in the blank after injecting a high concentration sample. Is this carryover?

A: Gemifloxacin is sticky due to its amine functionality.

  • Solution: Change your needle wash solvent. A standard 90:10 Water:MeOH wash is often insufficient.

  • Recommended Wash: 50:50 Acetonitrile:Water with 0.1% Formic Acid . The acid ensures the Gemifloxacin remains protonated and soluble, preventing adsorption to the injection needle or loop.

Q: How do I separate the oxidative degradants? A: Oxidative degradants are often more polar.

  • Protocol: Ensure your gradient starts with a low organic content (e.g., 5-10% ACN). If you start too high (e.g., 20%), these early eluters will co-elute with the solvent front or the main peak.

Workflow: Method Validation for Speed

Validation cluster_limit Acceptance Criteria step1 Step 1: Specificity (Inject Indiv. Impurities) step2 Step 2: Linearity (0.5 - 10 µg/mL) step1->step2 step3 Step 3: Accuracy (Spike Recovery) step2->step3 step4 Step 4: Robustness (Flow ±0.1, Temp ±5°C) step3->step4 crit1 Resolution > 1.5 step4->crit1 crit2 Tailing < 1.5 step4->crit2

Figure 2: Validation workflow ensuring the accelerated method meets ICH Q2(R1) guidelines.

References

  • Rao, R. N., et al. (2014). "A validated RP-UPLC method for the determination of Gemifloxacin Mesylate in bulk and its pharmaceutical preparation." Journal of Chemical and Pharmaceutical Research. 3[4][3][5]

  • Phenomenex Application Note. (2022). "Separation of Gemifloxacin Mesylate and its Organic Impurities per USP Monograph using Luna Omega 5 µm C18 Column." Phenomenex. 6

  • Wagdy, H. A., et al. (2014). "A Validated RP-UPLC Method for the Determination of Gemifloxacin Mesylate in Bulk and its Pharmaceutical Preparation." Journal of Applied Pharmaceutical Science. 4

  • Waters Corporation. "Improving LC Separations: Transferring Methods from HPLC to UPLC." Waters Application Notes. [4][3][5][7][8][9][6]

Sources

Column bleeding and its effect on Gemifloxacin impurity analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Column Bleeding and its Effect on LC-MS/HPLC Analysis

Status: Operational | Version: 2.4 | Updated: 2025[1]

Executive Summary: The "Silent Killer" of Sensitivity

In the analysis of Gemifloxacin Mesylate (a fluoroquinolone antibiotic), "column bleed" is a misnomer often borrowed from Gas Chromatography. In HPLC and LC-MS, this phenomenon is accurately described as Stationary Phase Leaching or Hydrolysis .[1]

Because Gemifloxacin impurity profiling (per USP/EP methods) typically requires acidic mobile phases (pH 2.5 – 3.0) to suppress silanol activity and ensure peak symmetry, the stationary phase is under constant stress. This leads to the hydrolysis of siloxane bonds, releasing C18 ligands into the detector.

The Critical Impact:

  • LC-MS: Leached ligands cause Ion Suppression , drastically reducing the Limit of Detection (LOD) for trace impurities (e.g., the E-isomer or decarboxylated degradants).

  • HPLC-UV: It manifests as baseline drift or "ghost peaks" during gradient elution, interfering with the integration of low-level impurities (<0.05%).[1]

Diagnostic Framework: Is it Bleed or Contamination?

Before modifying a method, you must confirm the source of the background signal. Use this self-validating protocol.

Protocol A: The "No-Injection" Dual Gradient Test

Objective: Distinguish between solvent impurities, system contamination, and true column bleed.[2]

Step-by-Step Methodology:

  • Run 1 (System Blank): Remove the column. Install a union connector.[1] Run your standard Gemifloxacin gradient method.

    • Result: This establishes the baseline noise from your mobile phase and LC system.

  • Run 2 (Column Blank): Re-install the column. Run the same gradient without injecting a sample (inject 0 µL or pure diluent).

    • Result: Any new peaks or baseline rise compared to Run 1 is generated by the column.

  • Run 3 (Equilibration Test): Allow the column to equilibrate for 60 minutes at initial conditions (low % organic). Run the gradient.

    • Observation: If a large "ghost peak" appears at the specific retention time of the gradient ramp, it indicates bleed/impurities accumulated at the head of the column during equilibration.

Visual Logic: Diagnostic Decision Tree

DiagnosticTree Start High Background / Ghost Peaks Step1 Run System Blank (No Column) Start->Step1 Decision1 Peaks Present? Step1->Decision1 SolventIssue Source: Mobile Phase/System Action: Change Solvents/Filters Decision1->SolventIssue Yes Step2 Run Column Blank (With Column) Decision1->Step2 No Decision2 Baseline Rise / New Peaks? Step2->Decision2 BleedConfirmed Source: Column Bleed (Hydrolysis) Decision2->BleedConfirmed Yes Carryover Source: Injector Carryover Action: Wash Needle/Valve Decision2->Carryover No

Figure 1: Decision matrix for isolating the source of background interference in Gemifloxacin analysis.

Mechanism: Why Gemifloxacin Methods Cause Bleed

Gemifloxacin is a zwitterionic molecule. To achieve retention and good peak shape on a C18 column, the mobile phase is usually acidified (Formic Acid or TFA, pH ~2.5).

The Chemistry of Failure

At pH < 3.0 , the siloxane bond (


) connecting the C18 ligand to the silica base particle becomes susceptible to acid hydrolysis.


[1]

The cleaved HO-Si-(C18) species elutes continuously.[1] In LC-MS, this creates a high background of ions that compete with Gemifloxacin impurities for charge in the electrospray ionization (ESI) source.

Impact on Gemifloxacin Analysis (Data Table)
ParameterEffect of Column BleedConsequence for Drug Development
Sensitivity Ion Suppression: Bleed ions "hog" the charge in the ESI droplet.[1]LOD increases. Trace genotoxic impurities may go undetected.
Selectivity Isobaric Interference: Bleed masses (e.g., polysiloxanes) may overlap with impurity masses.False positives or inability to integrate specific impurity peaks.
Quantitation Integration Errors: Wandering baselines in UV make peak start/end detection inconsistent.High %RSD in validation; failure to meet ICH Q3A/B guidelines.

Troubleshooting & Mitigation Strategies

Strategy A: Column Selection (The Root Cause Fix)

Do not use standard silica columns for low-pH Gemifloxacin methods.[1] Switch to Hybrid Particle or Sterically Protected columns.

  • Standard Silica C18: High surface area, but siloxane bonds hydrolyze at pH < 2.5.

  • Hybrid (e.g., BEH/Ethylene-Bridged): The silica backbone is reinforced with organic bridges, resisting hydrolysis.

  • Sterically Protected C18: Bulky side groups (di-isopropyl) protect the siloxane bond from acid attack.[1]

Strategy B: Mobile Phase Optimization
  • Avoid TFA in LC-MS: Trifluoroacetic acid (TFA) is common in Gemifloxacin HPLC methods for peak shape, but it causes severe signal suppression and can accelerate hydrolysis.[1]

  • Alternative: Use 0.1% Formic Acid or Difluoroacetic Acid (DFA) . DFA offers the peak shape benefits of TFA without the severe signal suppression.

Visual Logic: Ion Suppression Mechanism

IonSuppression cluster_ESI ESI Droplet (Limited Charge) cluster_MS Mass Spectrometer Gemi Gemifloxacin Impurity Charge H+ Gemi->Charge Blocked Bleed Bleed Ion (High Conc.) Bleed->Charge Competes Aggressively Detector Detector Charge->Detector High Background Signal

Figure 2: Mechanism of Ion Suppression. High-concentration bleed ions exhaust the available charge (H+) in the ESI droplet, preventing Gemifloxacin impurities from ionizing.

Frequently Asked Questions (FAQs)

Q1: I see a recurring pattern of peaks separated by 74 Da in my MS background. Is this Gemifloxacin degradation? A: Likely not. A repeating pattern of 74 Da (or sometimes 44 Da) is the classic signature of siloxane/polymer bleed from the column or system tubing. Gemifloxacin degradation products (e.g., decarboxylated form) usually appear as distinct, single peaks related to the parent mass (M-44), not a polymeric series. Run Protocol A (Section 2) to confirm.

Q2: Can I just subtract the blank baseline to fix the integration? A: For UV detection, yes, but with caution. For LC-MS, absolutely not . "Subtracting" the baseline does not restore the sensitivity lost to ion suppression. If the bleed is suppressing your impurity signal by 50%, mathematical subtraction cannot recover the physical ions that never reached the detector.

Q3: My method requires pH 2.5. How do I prolong column life? A:

  • Flush: Never leave the column in acidic mobile phase when idle. Flush with 50/50 Water/Methanol (no acid) after every batch.

  • Temperature: Lower the column temperature. Hydrolysis rates double for every 10°C increase.[1] If you are running at 40°C or 50°C, try validating at 30°C.

References

  • Rao, R. N., et al. (2011).[3] "Development and validation of a RP-HPLC method for stability-indicating assay of gemifloxacin mesylate including identification of related substances by LC-ESI-MS/MS." Biomedical Chromatography.

  • Sigma-Aldrich. (2024).[1] "Mass Spectral Column Bleed in Nitrogen-Containing Polar-Embedded HPLC Stationary Phases." Technical Report.

  • Phenomenex. (2022).[4] "Separation of Gemifloxacin Mesylate and its Organic Impurities per USP Monograph." Application Note.

  • Echemi. (2015).[5] "How to reduce high background noise in an LC MS/MS experiment?" Technical Forum.

  • Waters Corporation. "Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions." Application Note.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Ensuring Robustness in the Analytical Procedure for Gemifloxacin Impurity Determination

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical quality control, the robustness of an analytical method is not merely a regulatory checkbox; it is the bedrock of patient safety and product efficacy. For a potent broad-spectrum antibacterial agent like Gemifloxacin, ensuring that the analytical procedure for impurity determination can withstand the minor variations inherent in routine laboratory work is paramount. This guide provides an in-depth comparison of analytical strategies, grounded in experimental data and scientific principles, to establish a truly robust method for quantifying Gemifloxacin impurities.

Section 1: The Imperative for Robust Impurity Profiling of Gemifloxacin

Gemifloxacin, a fluoroquinolone antibiotic, is used to treat respiratory tract infections.[1] The presence of impurities, which can arise from manufacturing processes or degradation, can impact the drug's safety and efficacy.[2] Therefore, a validated, stability-indicating analytical method is crucial for quality control. High-Performance Liquid Chromatography (HPLC) is the predominant technique for the separation and identification of fluoroquinolones and their impurities due to its high resolution, sensitivity, and versatility.[3][4][5]

A robust analytical procedure is defined by its capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[6][7] This is a critical component of method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[8][9]

Section 2: Comparative Overview of Analytical Methodologies

While various analytical techniques like UV-Vis spectrophotometry and thin-layer chromatography (TLC) have been reported for Gemifloxacin analysis, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) remains the gold standard for impurity determination due to its superior separating power.[3][10][11] Ultra-Performance Liquid Chromatography (UPLC), with its use of smaller particle size columns, offers faster analysis times and higher resolution, making it a viable alternative for high-throughput laboratories.[12][13]

This guide will focus on a robust RP-HPLC method, as it is widely accessible and provides the necessary performance for routine quality control. The principles discussed are, however, transferable to UPLC methodologies.

Section 3: A Deep Dive into a Robust RP-HPLC Method for Gemifloxacin Impurity Analysis

A well-developed RP-HPLC method should be able to separate Gemifloxacin from its potential impurities and degradation products.[14] Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions are essential to demonstrate the stability-indicating nature of the method.[14][15]

Based on a synthesis of published methods, the following conditions provide a robust starting point for the analysis of Gemifloxacin and its impurities:[16][17][18]

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides excellent retention and separation for moderately polar compounds like Gemifloxacin.
Mobile Phase Acetonitrile and a pH-controlled aqueous buffer (e.g., acetate or phosphate buffer)The organic modifier (acetonitrile) controls the elution strength, while the buffer pH is critical for maintaining the consistent ionization state of Gemifloxacin and its impurities, thereby ensuring reproducible retention times. A pH in the acidic range (e.g., 3.2-4.5) is often optimal.[16][17]
Elution Mode Isocratic or GradientIsocratic elution is simpler and often more robust if all impurities can be resolved within a reasonable time.[16][17][18] A gradient may be necessary to resolve complex impurity profiles.[14]
Flow Rate 1.0 - 1.2 mL/minA standard flow rate that provides a good balance between analysis time and column efficiency.[16][19]
Column Temperature 25 - 35°CMaintaining a consistent column temperature is crucial for reproducible retention times.
Detection Wavelength 244 - 287 nmGemifloxacin has significant absorbance in this range, allowing for sensitive detection.[14][16][20] A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume 10 - 20 µLA typical injection volume for standard HPLC analysis.

The following diagram illustrates a typical workflow for developing and validating a robust analytical method for Gemifloxacin impurity determination.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (as per ICH Q2(R2)) cluster_2 Phase 3: Method Lifecycle Management MD1 Define Analytical Target Profile (ATP) MD2 Screening of Columns & Mobile Phases MD1->MD2 MD3 Method Optimization (e.g., using DoE) MD2->MD3 MD4 Forced Degradation Studies MD3->MD4 MV1 Specificity MD4->MV1 MV2 Linearity & Range MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 LOD & LOQ MV3->MV4 MV5 Robustness Study MV4->MV5 MLM1 Routine Monitoring & System Suitability MV5->MLM1 MLM2 Change Control & Revalidation MLM1->MLM2

Caption: Workflow for Analytical Method Development, Validation, and Lifecycle Management.

Section 4: A Practical Guide to Robustness Testing

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters.[6][9] It is typically evaluated during method development.[21][22]

  • Identify Critical Parameters: Select the method parameters that are most likely to influence the results upon minor variations. For the recommended RP-HPLC method, these typically include:

    • pH of the aqueous buffer (e.g., ± 0.2 units)

    • Percentage of organic modifier in the mobile phase (e.g., ± 2%)

    • Column temperature (e.g., ± 5°C)

    • Flow rate (e.g., ± 0.1 mL/min)

    • Wavelength of detection (e.g., ± 2 nm)

  • Define Acceptance Criteria: Establish the acceptable limits for the variation in the results. These are typically based on the method's performance characteristics and the intended use of the data. Key responses to monitor include:

    • Resolution between Gemifloxacin and the closest eluting impurity.

    • Retention time of the Gemifloxacin peak.

    • Tailing factor of the Gemifloxacin peak.

    • Area of the Gemifloxacin and impurity peaks.

  • Experimental Design: A Design of Experiments (DoE) approach, such as a fractional factorial design, is highly recommended to efficiently study the effects of multiple parameters and their interactions.

  • Execution and Data Analysis:

    • Prepare a system suitability solution (containing Gemifloxacin and known impurities) and a sample solution.

    • Inject the solutions under the nominal and varied conditions as per the experimental design.

    • Analyze the data to determine if any of the variations have a significant effect on the monitored responses.

The relationship between the varied parameters and the critical quality attributes (CQAs) of the method can be visualized as follows:

G cluster_0 Method Parameters (Inputs) cluster_1 Method CQAs (Outputs) p1 Mobile Phase pH cqa1 Resolution p1->cqa1 cqa2 Retention Time p1->cqa2 cqa4 Tailing Factor p1->cqa4 p2 % Organic p2->cqa1 p2->cqa2 cqa3 Peak Area p2->cqa3 p3 Flow Rate p3->cqa1 p3->cqa2 p3->cqa3 p4 Temperature p4->cqa1 p4->cqa2 p4->cqa4

Caption: Cause-and-effect relationship between method parameters and CQAs in a robustness study.

Section 5: Comparative Performance of Analytical Methods

The following table summarizes the performance characteristics of a typical robust RP-HPLC method for Gemifloxacin analysis, compiled from various studies.[12][16][17][20]

Performance CharacteristicTypical Value/RangeReference
Linearity (r²) > 0.995[16][17][20]
Accuracy (% Recovery) 98.0 - 102.0%[14][20]
Precision (%RSD) < 2.0%[12]
Limit of Detection (LOD) 0.015 - 12.678 µg/mL[16][18][20]
Limit of Quantitation (LOQ) 0.045 - 14.261 µg/mL[16][18][20]

Note: The wide range in LOD and LOQ values reflects the different sensitivities of the specific methods and instruments used in the cited studies.

When compared to other techniques like UPLC, a well-developed HPLC method can provide comparable accuracy and precision. The primary advantages of UPLC are reduced analysis time and solvent consumption.[12] However, the initial capital investment for UPLC systems is higher. For most quality control laboratories, a robust HPLC method remains a cost-effective and reliable solution.

Section 6: Conclusion

Establishing a robust analytical procedure for the determination of Gemifloxacin impurities is a critical undertaking that requires a systematic approach to method development and validation. By carefully selecting chromatographic conditions, performing thorough forced degradation studies, and rigorously evaluating the method's performance against deliberate variations in its parameters, researchers and scientists can ensure the reliability and consistency of their results. An RP-HPLC method, when developed and validated according to the principles outlined in this guide and in line with ICH guidelines, provides a powerful tool for ensuring the quality and safety of Gemifloxacin products.

References

  • Rudrapal, M., & Hussain, N. (2020). Method Development and Validation of Gemifloxacin in Tablet Dosage Form by RP-HPLC. Journal of Drug Delivery and Therapeutics, 10(4), 97-101. Available from: [Link]

  • Patel, R. et al. (n.d.). Development and Validation of a Sensitive Stability Indicating Method for Quantification of Levofloxacin related substances and degradation products in pharmaceutical dosage form. [No source provided in search results]
  • Panchumarthy, R. et al. (n.d.). Development and Validation of RP-HPLC Method for the Estimation of Gemifloxacin Mesylate in Bulk and Pharmaceutical Dosage Form. Semantic Scholar. [No URL provided in search results]
  • Rudrapal, M., & Hussain, N. (2020). Method Development and Validation of Gemifloxacin in Tablet Dosage Form by RP-HPLC. SciSpace. Available from: [Link]

  • Van de Velde, H. et al. (n.d.). Robustness Tests. LCGC International - Chromatography Online. [No URL provided in search results]
  • Phenomenex. (2022, May 20). Separation of Gemifloxacin Impurities by Luna Omega. Available from: [Link]

  • Ganapathy, S. et al. (n.d.). LC Determination of Gemifloxacin in Bulk and Pharmaceutical Formulation. Asian Journal of Chemistry. [No URL provided in search results]
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • Al-Shdefat, S. et al. (2019). A Validated RP-UPLC Method for the Determination of Gemifloxacin Mesylate in Bulk and its Pharmaceutical Preparation. ResearchGate. Available from: [Link]

  • Dolan, J. W. (n.d.). Method Validation and Robustness. LCGC International. [No URL provided in search results]
  • Shaik, A. B. et al. (2020, June 28). A VALIDATED RP-HPLC METHOD FOR THE DETERMINATION OF GEMIFLOXACIN IN BULK AND PHARMACEUTICAL DOSAGE FORMS. ResearchGate. Available from: [Link]

  • ResearchGate. (2025, August 9). (PDF) Development and Validation of RP-HPLC Method for the Estimation of Gemifloxacin Mesylate in Bulk and Pharmaceutical Dosage Forms. Available from: [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • Szafrański, M. et al. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. PMC. Available from: [Link]

  • Sultan, N. et al. (2025, December 18). Validated method for the determination of Gemifloxacin in bulk, pharmaceutical formulations and human serum by RP-HPLC: in vitro applications. ResearchGate. Available from: [Link]

  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Rao, R. N. et al. (2011). Development and validation of a RP-HPLC method for stability-indicating assay of gemifloxacin mesylate including identification of related substances by LC-ESI-MS/MS, 1H and 13C NMR spectroscopy. PubMed. Available from: [Link]

  • da Silva, A. F. et al. (2024). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. ACS Measurement Science Au. Available from: [Link]

  • Abdel-Moety, E. M. et al. (2015). Stability-Indicating Methods for the Determination of Gemifloxacin in Presence of its Acid Degradation Product(s). IT Medical Team. [No URL provided in search results]
  • Unade, C. et al. (2020, March 5). fluoroquinolones: official and reported methods of analysis (review). ResearchGate. Available from: [Link]

  • BioPharmaSpec. (2024, June 14). Understanding ICH Q2(R2) & Q14 Updates on Robustness Studies. Available from: [Link]

  • Ali, M. S. et al. (2023). FLUOROQUINOLONE RESIDUES IN FOOD: OCCURRENCE AND ANALYTICAL METHODS - A MINI REVIEW FROM 2000 TO 2022. [No source provided in search results]
  • El-Gindy, A. et al. (n.d.). Validated Stability Indicating Assay of Gemifloxacin by different Chromatographic and Spectrophotometric methods of analysis. Journal of Chemical and Pharmaceutical Research. [No URL provided in search results]
  • da Silva, A. F. et al. (n.d.). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. PMC - NIH. Available from: [Link]

Sources

A Comparative Guide to In-House Validated and Pharmacopeial Methods for Gemifloxacin Impurity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical quality control, the rigorous analysis of impurities is paramount to ensure the safety and efficacy of drug substances. Gemifloxacin, a broad-spectrum fluoroquinolone antibiotic, is no exception. The presence of impurities, arising from synthesis, degradation, or storage, can impact the therapeutic window and potentially introduce toxicity. This guide provides a comprehensive comparison of in-house validated analytical methods against established pharmacopeial standards for the detection and quantification of Gemifloxacin impurities, with a focus on providing actionable insights for analytical scientists in method development and selection.

The Imperative of Impurity Profiling in Gemifloxacin

Gemifloxacin is used to treat acute bacterial exacerbations of chronic bronchitis and mild-to-moderate pneumonia.[1][2][3] The control of impurities in Active Pharmaceutical Ingredients (APIs) and finished drug products is a critical regulatory requirement.[4] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for the reporting, identification, and qualification of impurities. This underscores the need for robust and reliable analytical methods to ensure that Gemifloxacin meets the required purity standards.

Pharmacopeial Approach: The USP Monograph

The United States Pharmacopeia (USP) provides a standardized method for the analysis of organic impurities in Gemifloxacin Mesylate.[5] This method serves as a benchmark for quality control laboratories and ensures consistency across different manufacturing sites and regulatory submissions.

USP Method for Gemifloxacin Mesylate Organic Impurities

The USP monograph outlines a gradient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of Gemifloxacin and its related organic impurities.[5]

Experimental Protocol: USP Method

  • Chromatographic System:

    • Column: A C18 stationary phase with dimensions of 250 x 4.6 mm and a particle size of 5 µm is typically used.[5]

    • Mobile Phase: A gradient elution is employed using a mixture of acetonitrile, water, and trifluoroacetic acid.[5]

      • Mobile Phase A: Acetonitrile/Water/Trifluoroacetic acid (20:80:0.1, v/v/v)[5]

      • Mobile Phase B: Acetonitrile/Water/Trifluoroacetic acid (80:20:0.1, v/v/v)[5]

    • Flow Rate: 1.0 mL/min[5]

    • Temperature: 40 °C[5]

    • Detection: UV detection is performed at 207 nm for the initial 5 minutes, then switched to 272 nm for the remainder of the run.[5]

  • System Suitability: The monograph specifies system suitability requirements, including a resolution of not less than 5.0 between Gemifloxacin and its E-isomer, a tailing factor of not more than 1.5 for the Gemifloxacin peak, and a relative standard deviation (%RSD) of not more than 10% for the organic impurities.[5]

USP_Method_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare Test Solution hplc_injection Inject into HPLC prep_sample->hplc_injection prep_std Prepare Standard Solution prep_std->hplc_injection hplc_separation Gradient Elution on C18 Column hplc_injection->hplc_separation hplc_detection UV Detection (207nm & 272nm) hplc_separation->hplc_detection data_integration Integrate Peak Areas hplc_detection->data_integration data_calculation Calculate Impurity Levels data_integration->data_calculation data_suitability Verify System Suitability data_calculation->data_suitability

USP Method Workflow for Gemifloxacin Impurity Analysis

In-House Validated Methods: Tailoring for Specific Needs

While pharmacopeial methods provide a robust foundation, there are often compelling reasons for developing and validating in-house methods. These can include the need to:

  • Improve efficiency: Reduce run times and solvent consumption.

  • Enhance sensitivity and resolution: Achieve better separation of critical impurity pairs.

  • Address new or specific impurities: Analyze impurities that are not specified in the pharmacopeia.

  • Utilize modern technology: Leverage the advantages of Ultra-High-Performance Liquid Chromatography (UPLC) for faster and more efficient separations.

Here, we explore a selection of in-house validated methods for Gemifloxacin impurity analysis, highlighting their diverse approaches.

In-House Method 1: Isocratic RP-HPLC

This method focuses on simplicity and robustness for routine quality control.

Experimental Protocol: In-House Isocratic RP-HPLC

  • Chromatographic System:

    • Column: Purospher STAR C18 (250 x 4.6 mm, 5 µm)[6][7]

    • Mobile Phase: An isocratic mixture of methanol and water (90:10, v/v) with the pH adjusted to 2.8 using phosphoric acid.[6][7]

    • Flow Rate: 1.5 mL/min[6][7]

    • Temperature: Ambient[6][7]

    • Detection: UV at 270 nm[6][7]

In-House Method 2: Stability-Indicating RP-HPLC

This gradient method is designed to separate Gemifloxacin from its degradation products, making it suitable for stability studies.

Experimental Protocol: In-House Stability-Indicating RP-HPLC

  • Chromatographic System:

    • Column: Inertsil-ODS3V-C18 (250 x 4.6 mm; 5 µm)[8]

    • Mobile Phase: A gradient elution using 0.1% trifluoroacetic acid (pH 2.5) and methanol.[8]

    • Flow Rate: 1.0 mL/min[8]

    • Temperature: 27 °C[8]

    • Detection: Photodiode array (PDA) detector set at 287 nm[8]

In-House Method 3: Rapid RP-UPLC

This method utilizes UPLC technology for a significant reduction in analysis time.

Experimental Protocol: In-House Rapid RP-UPLC

  • Chromatographic System:

    • Column: AcclaimTM RSLC 120 C18 (100 x 2.1 mm, 2.2 µm)[9][10]

    • Mobile Phase: An isocratic mixture of acetonitrile and 25mM phosphate buffer (pH 3.0) in a 75:25 (v/v) ratio.[9][10]

    • Flow Rate: 0.5 mL/min[9][10]

    • Temperature: 30 °C[9][10]

    • Detection: PDA detector at 276 nm[9][10]

InHouse_Method_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) cluster_routine Routine Analysis dev_objective Define Analytical Goal dev_screening Screen Columns & Mobile Phases dev_objective->dev_screening dev_optimization Optimize Parameters dev_screening->dev_optimization val_specificity Specificity dev_optimization->val_specificity val_linearity Linearity & Range val_specificity->val_linearity val_accuracy Accuracy val_linearity->val_accuracy val_precision Precision val_accuracy->val_precision val_lod_loq LOD & LOQ val_precision->val_lod_loq val_robustness Robustness val_lod_loq->val_robustness routine_analysis Analyze Samples val_robustness->routine_analysis

In-House Method Development and Validation Workflow

Head-to-Head Comparison: Pharmacopeial vs. In-House Methods

The choice between a pharmacopeial and an in-house method depends on the specific analytical needs of the laboratory. The following tables provide a detailed comparison of the chromatographic conditions and validation parameters of the methods discussed.

Table 1: Comparison of Chromatographic Conditions
ParameterUSP Monograph Method[5]In-House Isocratic RP-HPLC[6][7]In-House Stability-Indicating RP-HPLC[8]In-House Rapid RP-UPLC[9][10]
Technology HPLCHPLCHPLCUPLC
Column C18 (250 x 4.6 mm, 5 µm)Purospher STAR C18 (250 x 4.6 mm, 5 µm)Inertsil-ODS3V-C18 (250 x 4.6 mm, 5 µm)AcclaimTM RSLC 120 C18 (100 x 2.1 mm, 2.2 µm)
Mobile Phase Gradient: Acetonitrile, Water, TFAIsocratic: Methanol, Water (pH 2.8)Gradient: Methanol, 0.1% TFA (pH 2.5)Isocratic: Acetonitrile, Phosphate Buffer (pH 3.0)
Flow Rate 1.0 mL/min1.5 mL/min1.0 mL/min0.5 mL/min
Detection UV (207 nm & 272 nm)UV (270 nm)PDA (287 nm)PDA (276 nm)
Run Time ~45 minNot specified, but likely shorter than gradientNot specified, but likely longer than isocratic< 1 min
Table 2: Comparison of Validation Parameters
ParameterIn-House Isocratic RP-HPLC[6][7]In-House Rapid RP-UPLC[9][10]
Linearity Range 5-100 µg/mL0.5-10 µg/mL
Correlation Coefficient (r²) 0.99980.9991
LOD 0.015 µg/mL0.066 µg/mL
LOQ 0.045 µg/mL0.2 µg/mL
Accuracy (% Recovery) 98.73-100.12%93.71-100.29%
Precision (%RSD) < 2.0%Inter-day: 0.081-1.233%, Intra-day: 0.364-1.018%

Discussion and Recommendations

Pharmacopeial Methods: The Gold Standard for Compliance

The primary advantage of adhering to a pharmacopeial method is regulatory acceptance. These methods have been rigorously validated and are recognized by regulatory authorities worldwide. For routine quality control and lot release testing, the USP method provides a reliable and defensible approach. However, the long run time of the gradient method can be a drawback for high-throughput laboratories.

In-House Methods: Flexibility and Performance

In-house validated methods offer significant advantages in terms of performance and efficiency.

  • The isocratic RP-HPLC method demonstrates that a simpler approach can be effective for routine analysis, potentially offering a faster and more cost-effective alternative to the gradient USP method.[6][7]

  • The stability-indicating RP-HPLC method is essential for forced degradation studies and for understanding the degradation pathways of Gemifloxacin.[8] Its ability to separate the active ingredient from its degradation products is crucial for ensuring the stability and shelf-life of the drug product.

  • The rapid RP-UPLC method showcases the power of modern chromatographic techniques to dramatically reduce analysis time without compromising on performance.[9][10] For laboratories with a high sample load, the time and solvent savings offered by UPLC can be substantial.

Choosing the Right Method

The selection of an appropriate analytical method should be a strategic decision based on the specific application:

  • For routine QC and regulatory submissions: The USP monograph method is the most straightforward choice for ensuring compliance.

  • For high-throughput screening or process monitoring: A validated in-house isocratic HPLC or a rapid UPLC method would be more suitable.

  • For stability studies and identification of unknown impurities: A well-developed stability-indicating gradient HPLC or UPLC method is indispensable.

It is crucial to remember that any in-house method used for regulatory purposes must be fully validated according to ICH guidelines to demonstrate its suitability for its intended purpose.[3]

Conclusion

Both pharmacopeial and in-house validated methods play vital roles in ensuring the quality and safety of Gemifloxacin. While pharmacopeial methods provide a universally accepted standard, in-house methods offer the flexibility to optimize for speed, sensitivity, and specific analytical challenges. A thorough understanding of the principles behind each approach, coupled with a clear understanding of the analytical objectives, will enable researchers and scientists to select and implement the most appropriate method for their needs, ultimately contributing to the development of safe and effective medicines.

References

  • Rudrapal, M., & Hussain, N. (2020). Method Development and Validation of Gemifloxacin in Tablet Dosage Form by RP-HPLC. Journal of Drug Delivery and Therapeutics, 10(4), 97-101. [Link]

  • Pharmaffiliates. (n.d.). Gemifloxacin-impurities. Retrieved from [Link]

  • Rudrapal, M., & Hussain, N. (2020). Method Development and Validation of Gemifloxacin in Tablet Dosage Form by RP-HPLC. Journal of Drug Delivery and Therapeutics, 10(4). [Link]

  • Pharmaffiliates. (n.d.). Gemifloxacin Mesilate-impurities. Retrieved from [Link]

  • Sultana, N., Arayne, M. S., & Shafi, N. (2011). Validated method for the determination of Gemifloxacin in bulk, pharmaceutical formulations and human serum by RP-HPLC. Journal of the Brazilian Chemical Society, 22(5), 987-992. [Link]

  • Panda, S. S., & Sahoo, H. S. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science, 12(3), 1-10. [Link]

  • Rao, R. N., Naidu, C. G., Prasad, K. G., & Narasimha, R. (2011). Development and validation of a RP-HPLC method for stability-indicating assay of gemifloxacin mesylate including identification of related substances by LC-ESI-MS/MS, 1H and 13C NMR spectroscopy. Biomedical Chromatography, 25(11), 1222-1229. [Link]

  • El-Kimary, E. I., Khamis, M. M., & Belal, F. (2017). A validated RP-UPLC method for the determination of Gemifloxacin Mesylate in bulk and its pharmaceutical preparation. Journal of Applied Pharmaceutical Science, 7(05), 131-137. [Link]

  • Sultana, N., Arayne, M. S., & Shafi, N. (2011). Validated method for the determination of Gemifloxacin in bulk, pharmaceutical formulations and human serum by RP-HPLC. Journal of the Brazilian Chemical Society, 22(5), 987-992. [Link]

  • Phenomenex. (n.d.). Separation of Gemifloxacin Mesylate and its Organic Impurities per USP Monograph using Luna™ Omega 5 µm C18 Column. Retrieved from [Link]

  • Sultana, N., Arayne, M. S., & Shafi, N. (2011). Validated method for the determination of Gemifloxacin in bulk, pharmaceutical formulations and human serum by RP-HPLC: in vitro applications. ResearchGate. [Link]

  • El-Kimary, E. I., Khamis, M. M., & Belal, F. (2017). A Validated RP-UPLC Method for the Determination of Gemifloxacin Mesylate in Bulk and its Pharmaceutical Preparation. Journal of Applied Pharmaceutical Science, 7(05). [Link]

  • Phenomenex. (2022, May 20). Separation of Gemifloxacin Impurities by Luna Omega. Retrieved from [Link]

  • Rao, R. N., Naidu, C. G., Prasad, K. G., & Narasimha, R. (2011). Development and validation of a RP-HPLC method for stability-indicating assay of gemifloxacin mesylate including identification of related substances by LC-ESI-MS/MS, 1H and 13C NMR spectroscopy. PubMed. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.